Product packaging for Itopride Hydrochloride(Cat. No.:CAS No. 122892-31-3)

Itopride Hydrochloride

Cat. No.: B194866
CAS No.: 122892-31-3
M. Wt: 394.9 g/mol
InChI Key: ZTOUXLLIPWWHSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Itopride hydrochloride is a substituted benzamide with the chemical name N-[4-[2-(Dimethylamino)ethoxy]benzyl]-3,4-dimethoxybenzamide hydrochloride . It has a molecular formula of C20H26N2O4·HCl and a molecular weight of 394.89 g/mol . This compound is characterized by its high purity, consistently exceeding 99.0% as confirmed by H-NMR . This compound is a well-established dual-mechanism agent, functioning both as a dopamine D2 receptor antagonist and an acetylcholinesterase (AChE) inhibitor, with an IC50 of 2.04 ± 0.27 μM for AChE . Its primary research value lies in the study of gastrointestinal motility. By blocking D2 receptors and inhibiting acetylcholinesterase, itopride increases acetylcholine concentrations in the gastrointestinal tract. This promotes gastric motility, increases lower esophageal sphincter pressure, accelerates gastric emptying, and improves gastroduodenal coordination . It also exhibits moderate antiemetic properties through D2 receptor antagonism in the chemoreceptor trigger zone . Its action is highly specific to the upper gastrointestinal tract . Pharmacokinetic data indicates that itopride is rapidly absorbed and has a bioavailability of approximately 60% . It is extensively bound to plasma proteins (96%) and is primarily metabolized in the liver via N-oxidation by flavin-containing monooxygenases (FMO1 and FMO3), not the cytochrome P450 system, which reduces the potential for certain drug-drug interactions in research models . The elimination half-life is approximately 6 hours, with renal excretion being the primary route of elimination . This compound is supplied as a solid with a solubility of 78 mg/mL in DMSO . It is recommended to store the powder at -20°C and to prepare stock solutions in tightly sealed vials for short-term use, avoiding repeated freeze-thaw cycles . This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H27ClN2O4 B194866 Itopride Hydrochloride CAS No. 122892-31-3

Properties

IUPAC Name

N-[[4-[2-(dimethylamino)ethoxy]phenyl]methyl]-3,4-dimethoxybenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4.ClH/c1-22(2)11-12-26-17-8-5-15(6-9-17)14-21-20(23)16-7-10-18(24-3)19(13-16)25-4;/h5-10,13H,11-12,14H2,1-4H3,(H,21,23);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTOUXLLIPWWHSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C=C2)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046693
Record name Itopride hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122892-31-3
Record name Itopride hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122892-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Itopride hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122892313
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Itopride hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzamide, N-[[4-[2-(dimethylamino)ethoxy]phenyl]methyl]-3,4-dimethoxy-, hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.129.929
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ITOPRIDE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H9NV66W0I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Forced Degradation Studies of Itopride Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the forced degradation studies of Itopride Hydrochloride, a crucial step in the drug development process for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. This document outlines the experimental protocols, summarizes degradation data, and visualizes the degradation pathways and experimental workflow as per the International Conference on Harmonisation (ICH) guidelines.

Introduction to this compound and Forced Degradation

This compound is a gastroprokinetic agent that facilitates gastrointestinal motility.[1][2] Chemically, it is N-[p-(2-(dimethylamino)ethoxy)-benzyl] veratramide hydrochloride.[1] The presence of benzamide, amide, and ether linkages in its structure makes it susceptible to degradation under various stress conditions, such as hydrolysis and oxidation.[1][2]

Forced degradation studies, or stress testing, are essential to:

  • Elucidate the degradation pathways of the drug substance.

  • Identify the likely degradation products that could appear in the finished drug product under normal storage conditions.

  • Develop and validate a stability-indicating analytical method that can separate and quantify the active pharmaceutical ingredient (API) from its degradation products.

Experimental Protocols for Forced Degradation

The following protocols are based on established studies for inducing the degradation of this compound under various stress conditions.[1][3]

Preparation of Stock Solution

A stock solution of this compound is typically prepared at a concentration of 1 mg/mL in a suitable solvent, which is then subjected to different stress conditions.[1]

Stress Conditions

2.2.1. Acid Hydrolysis

  • Reagent: 1.0 N Hydrochloric Acid (HCl)[1][4]

  • Procedure: A solution of this compound is treated with 1.0 N HCl and heated.[1]

  • Temperature: 80°C[1]

  • Duration: 4 hours[1]

  • Post-treatment: The solution is neutralized with a suitable base (e.g., 1.0 N NaOH) and diluted with the mobile phase before analysis.[1]

2.2.2. Alkaline Hydrolysis

  • Reagent: 1.0 N Sodium Hydroxide (NaOH)[1]

  • Procedure: A solution of this compound is treated with 1.0 N NaOH and heated.[1]

  • Temperature: 80°C[1]

  • Duration: 4 hours[1]

  • Post-treatment: The solution is neutralized with a suitable acid (e.g., 1.0 N HCl) and diluted with the mobile phase before analysis.[1]

2.2.3. Neutral Hydrolysis

  • Reagent: Water[1]

  • Procedure: A solution of this compound in water is heated.[1]

  • Temperature: 80°C[1]

  • Duration: 12 hours[1]

2.2.4. Oxidative Degradation

  • Reagent: 15% Hydrogen Peroxide (H₂O₂)[1]

  • Procedure: A solution of this compound is treated with 15% H₂O₂ and heated in the dark to prevent photo-oxidation.[1]

  • Temperature: 70°C[1]

  • Duration: 4 hours[1]

2.2.5. Thermal Degradation

  • Condition: Dry heat and wet heat in the dark.[1]

  • Procedure: The solid drug is exposed to heat.[1]

  • Temperature: 100°C[1]

  • Duration: 24, 72, and 168 hours[1]

2.2.6. Photolytic Degradation

  • Condition: Exposure of the solid drug to fluorescent light and UV radiation.[1]

  • Intensity: 1.2 million lux hours for fluorescent light and 200 Wh/m² for UV light.[1]

Analytical Method for Separation and Detection

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is employed to separate this compound from its degradation products.[1][3][5][6]

  • Chromatographic Column: Reversed-phase C18 (250×4.6 mm, 5 μm)[1][3][5][6][7]

  • Mobile Phase: A mixture of methanol and water in a 55:45 (v/v) ratio.[1][3][5][6][7]

  • Flow Rate: 1 mL/min[1]

  • Detection Wavelength: 215 nm using a Photo Diode Array (PDA) detector.[1][3][5][6][7]

  • Injection Volume: 10 µL[1]

Data Presentation: Summary of Forced Degradation Studies

The results of the forced degradation studies are summarized in the table below, indicating the conditions under which this compound degrades and the number of degradation products formed.

Stress ConditionReagent/ParametersDurationTemperatureDegradation ObservedNumber of Degradation Products
Acid Hydrolysis 1.0 N HCl4 hours80°CYesMultiple
Alkaline Hydrolysis 1.0 N NaOH4 hours80°CYesMultiple
Oxidative 15% H₂O₂4 hours70°CYesMultiple
Neutral Hydrolysis Water12 hours80°CNo0
Thermal (Dry Heat) Solid Drug168 hours100°CNo0
Thermal (Wet Heat) Solid Drug168 hours100°CNo0
Photolytic 1.2 million lux h (fluorescent), 200 Wh/m² (UV)-AmbientNo0

Data compiled from published research.[1]

Visualization of Experimental Workflow and Degradation Pathway

The following diagrams, generated using Graphviz, illustrate the experimental workflow for the forced degradation studies and the proposed degradation pathway of this compound.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Itopride HCl Stock Solution (1 mg/mL) acid Acid Hydrolysis (1.0 N HCl, 80°C, 4h) stock->acid alkali Alkaline Hydrolysis (1.0 N NaOH, 80°C, 4h) stock->alkali oxidative Oxidative (15% H2O2, 70°C, 4h) stock->oxidative thermal Thermal (100°C, up to 168h) stock->thermal photolytic Photolytic (1.2M lux h, 200 Wh/m²) stock->photolytic neutralize Neutralization & Dilution acid->neutralize alkali->neutralize oxidative->neutralize hplc HPLC-PDA Analysis (C18, MeOH:H2O 55:45, 215nm) thermal->hplc photolytic->hplc neutralize->hplc lcms LC-MS for Identification hplc->lcms Characterize Degradants

Caption: Experimental workflow for forced degradation of this compound.

G cluster_acid Acid Hydrolysis cluster_alkali Alkaline Hydrolysis cluster_oxidative Oxidative Stress itopride Itopride dp_acid1 Degradation Product II itopride->dp_acid1 dp_acid2 Degradation Product III itopride->dp_acid2 dp_acid3 Degradation Product IV itopride->dp_acid3 dp_alkali1 Degradation Product V itopride->dp_alkali1 dp_alkali2 Degradation Product VI itopride->dp_alkali2 dp_ox1 Degradation Product VII itopride->dp_ox1 dp_ox2 Degradation Product VIII itopride->dp_ox2

Caption: Proposed degradation pathways of this compound.

Identification of Degradation Products

Studies have shown that this compound is susceptible to degradation under acidic, alkaline, and oxidative conditions, while it remains stable under photolytic and thermal stress.[1][3] The degradation products, designated as products II through VIII, have been identified using LC-PDA and LC-MS techniques.[1][3][7] The structural elucidation of these degradation products is a critical step in understanding the degradation mechanism and ensuring the safety and efficacy of the final drug product.

Conclusion

The forced degradation studies of this compound reveal its degradation profile under various stress conditions. The drug is notably labile to hydrolytic (acidic and alkaline) and oxidative stress, leading to the formation of several degradation products. It exhibits stability against thermal and photolytic stress. The detailed experimental protocols and the stability-indicating HPLC method described herein provide a solid foundation for researchers and drug development professionals to conduct their own stability studies, ensuring the quality, safety, and efficacy of this compound formulations. The development of a robust stability-indicating method is paramount for the accurate analysis of the drug in the presence of its degradants during stability testing.[1]

References

An In-depth Technical Guide to the Identification of Itopride Hydrochloride Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification and characterization of degradation products of Itopride Hydrochloride, a gastroprokinetic agent. The information presented herein is crucial for ensuring the quality, safety, and efficacy of pharmaceutical formulations containing this compound. This document details the degradation pathways, summarizes quantitative data from forced degradation studies, and provides methodologies for the key experiments involved in the identification process.

Introduction to this compound and its Stability

This compound, chemically known as N-[4-[2-(dimethylamino)ethoxy]benzyl]-3,4-dimethoxybenzamide hydrochloride, is susceptible to degradation under various stress conditions due to the presence of amide and ether linkages in its structure.[1] Understanding the degradation profile of this compound is a critical aspect of drug development and is mandated by regulatory bodies worldwide, including the International Conference on Harmonisation (ICH).[2] Forced degradation studies are essential to elucidate the intrinsic stability of the drug molecule, identify potential degradation products, and develop stability-indicating analytical methods.

Summary of Forced Degradation Studies

Forced degradation studies of this compound have been conducted under various stress conditions as per ICH guidelines, including acidic, alkaline, oxidative, thermal, and photolytic stress.[1] this compound has been found to be labile under acidic, alkaline, and oxidative conditions, while it remains relatively stable under thermal and photolytic stress.[1]

A summary of the quantitative data from these studies is presented in the table below. The studies aimed for a target degradation of 10-20% to allow for the identification of relevant degradation products.[1]

Stress ConditionReagent/ParametersDurationTemperaturePercentage Degradation (%)Number of Degradation Products
Acid Hydrolysis 1.0 N HCl4 hours80°C15.22
Alkaline Hydrolysis 1.0 N NaOH4 hours80°C12.82
Oxidative Degradation 15% H₂O₂4 hours70°C18.51
Neutral Hydrolysis Water12 hours80°CNo degradation observed0
Dry Heat -168 hours100°CNo degradation observed0
Wet Heat -168 hours100°CNo degradation observed0
Photolytic (Fluorescent) 1.2 million lux hours--No degradation observed0
Photolytic (UV) 200 Wh/m²--No degradation observed0

Identification and Characterization of Degradation Products

Several degradation products (DP) of this compound have been identified and characterized using liquid chromatography coupled with mass spectrometry (LC-MS). The table below summarizes the key degradation products observed under different stress conditions, along with their molecular masses.

Degradation ProductStress ConditionMolecular Mass (m/z)
DP-IIAcidic, Alkaline Hydrolysis194
DP-IIIAcidic, Alkaline Hydrolysis182
DP-IVAcidic, Alkaline Hydrolysis196
DP-VAcidic, Alkaline Hydrolysis182
DP-VIAcidic, Alkaline Hydrolysis151
DP-VIIAcidic, Alkaline Hydrolysis138
DP-VIIIOxidative Degradation374

Note: The exact chemical structures and systematic names for all degradation products are not fully elucidated in the publicly available literature. The provided molecular masses are based on LC-MS analysis.

Experimental Protocols

This section provides a detailed methodology for the key experiments involved in the forced degradation and analysis of this compound.

Forced Degradation Studies

Objective: To induce the degradation of this compound under various stress conditions to generate potential degradation products.

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.[1]

  • Acid Hydrolysis: To a suitable volume of the stock solution, add an equal volume of 1.0 N Hydrochloric Acid. Heat the mixture at 80°C for 4 hours. After cooling, neutralize the solution with 1.0 N Sodium Hydroxide.[1]

  • Alkaline Hydrolysis: To a suitable volume of the stock solution, add an equal volume of 1.0 N Sodium Hydroxide. Heat the mixture at 80°C for 4 hours. After cooling, neutralize the solution with 1.0 N Hydrochloric Acid.[1]

  • Oxidative Degradation: To a suitable volume of the stock solution, add an equal volume of 15% Hydrogen Peroxide. Keep the solution at 70°C for 4 hours in the dark.[1]

  • Neutral Hydrolysis: Mix a suitable volume of the stock solution with an equal volume of water. Heat the mixture at 80°C for 12 hours.[1]

  • Thermal Degradation (Dry Heat): Keep the solid drug substance in a hot air oven at 100°C for 168 hours.[1]

  • Thermal Degradation (Wet Heat): Expose the solid drug substance to 100°C with humidity for 168 hours.

  • Photolytic Degradation: Expose the solid drug substance to fluorescent light (1.2 million lux hours) and UV light (200 Wh/m²).[1]

Analytical Method for Separation and Identification

Objective: To separate this compound from its degradation products and to identify these products using High-Performance Liquid Chromatography (HPLC) coupled with a Photo Diode Array (PDA) detector and a Mass Spectrometer (MS).

Chromatographic Conditions:

  • Column: Reversed-phase C18 (250 mm x 4.6 mm, 5 µm particle size)[1]

  • Mobile Phase: Methanol and Water (55:45, v/v)[1]

  • Flow Rate: 1.0 mL/min[1]

  • Detection Wavelength: 215 nm (PDA)[1]

  • Mass Spectrometry: Electrospray Ionization (ESI) in positive mode for identification of molecular masses of degradation products.

Visualizations

Proposed Degradation Pathway of this compound

The following diagram illustrates the proposed degradation pathway of this compound under hydrolytic and oxidative stress conditions. The primary degradation routes involve the hydrolysis of the amide and ether linkages.

Itopride Degradation Pathway cluster_hydrolysis Hydrolytic Degradation (Acid/Alkali) cluster_oxidation Oxidative Degradation Itopride This compound Amide_Hydrolysis Amide Bond Hydrolysis Itopride->Amide_Hydrolysis H₂O, H⁺/OH⁻ Ether_Hydrolysis Ether Linkage Hydrolysis Itopride->Ether_Hydrolysis H₂O, H⁺/OH⁻ Oxidation Oxidation Itopride->Oxidation H₂O₂ DP_IV Degradation Product IV (m/z 196) Amide_Hydrolysis->DP_IV DP_V Degradation Product V (m/z 182) Amide_Hydrolysis->DP_V DP_VI Degradation Product VI (m/z 151) Amide_Hydrolysis->DP_VI DP_II Degradation Product II (m/z 194) Ether_Hydrolysis->DP_II DP_VII Degradation Product VII (m/z 138) Ether_Hydrolysis->DP_VII DP_VIII Degradation Product VIII (m/z 374) Oxidation->DP_VIII

Caption: Proposed degradation pathway of this compound.

Experimental Workflow for Degradation Product Identification

The following diagram outlines the systematic workflow followed for the identification and characterization of this compound degradation products.

Experimental Workflow start Start: this compound Bulk Drug stress Forced Degradation Studies (Acid, Base, Oxidation, Thermal, Photolytic) start->stress separation HPLC Separation (Reversed-phase C18) stress->separation detection PDA Detection (215 nm) separation->detection identification LC-MS Analysis (ESI Positive Mode) detection->identification characterization Characterization of Degradation Products (Molecular Mass Determination) identification->characterization pathway Elucidation of Degradation Pathway characterization->pathway end End: Stability-Indicating Method Development pathway->end

Caption: Workflow for Itopride degradation product analysis.

References

Preclinical Pharmacological Profile of Itopride Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itopride hydrochloride is a substituted benzamide derivative with potent gastroprokinetic and anti-emetic properties. Chemically designated as N-[4-[2-(Dimethylamino)ethoxy]benzyl]-3,4-dimethoxybenzamide hydrochloride, it is utilized in the management of functional dyspepsia and other gastrointestinal disorders associated with dysmotility.[1] Its efficacy stems from a unique dual mechanism of action that distinguishes it from other prokinetic agents.[1][2] This technical guide provides an in-depth summary of the preclinical pharmacological data that characterize this compound, with a focus on its pharmacodynamics, pharmacokinetics, and the experimental methodologies used in its evaluation.

Mechanism of Action

This compound enhances gastrointestinal motility through a synergistic dual mechanism: antagonism of dopamine D2 receptors and inhibition of acetylcholinesterase (AChE).[1][3][4]

  • Dopamine D2 Receptor Antagonism: Dopamine acts as an inhibitory neurotransmitter in the gastrointestinal tract, suppressing acetylcholine (ACh) release from myenteric motor neurons via D2 receptors.[2][5] By antagonizing these D2 receptors, Itopride removes this inhibitory effect, leading to an increased release of ACh.[5][6] This action is particularly prominent in the upper gastrointestinal tract.[1][7]

  • Acetylcholinesterase (AChE) Inhibition: Itopride reversibly inhibits the enzyme AChE, which is responsible for the degradation of acetylcholine in the synaptic cleft.[2][8] This inhibition leads to an accumulation of ACh, prolonging its effect on muscarinic (M3) receptors located on gastrointestinal smooth muscle cells.[5]

The combined result is a significant increase in local acetylcholine concentration and activity, which enhances the amplitude of gastric contractions, increases lower esophageal sphincter (LES) pressure, and accelerates gastric emptying.[1]

Itopride_Mechanism cluster_neuron Cholinergic Motor Neuron cluster_synapse Synaptic Cleft / Smooth Muscle Itopride_D2 Itopride D2R Dopamine D2 Receptor Itopride_D2->D2R Antagonizes Dopamine Dopamine Dopamine->D2R Inhibits (-) ACh_Release Acetylcholine (ACh) Release D2R->ACh_Release ACh Acetylcholine (ACh) ACh_Release->ACh Increases ACh Concentration AChE AChE ACh->AChE Degradation M3R Muscarinic M3 Receptor ACh->M3R Activates (+) Itopride_AChE Itopride Itopride_AChE->AChE Inhibits (-) Contraction GI Smooth Muscle Contraction M3R->Contraction

Caption: Dual mechanism of action of this compound.

Preclinical Pharmacodynamics

The prokinetic and anti-emetic effects of Itopride have been characterized in various in vivo and in vitro preclinical models.

Gastrointestinal Motility
  • In Vivo Studies (Conscious Dogs): In conscious dogs equipped with strain gauge force transducers, intraduodenal (i.d.) administration of Itopride at doses of 10 mg/kg or more significantly increased gastric contractile force.[2] The prokinetic threshold dose was found to be 10 mg/kg (i.d.).[2] Itopride also restored gastric motility that was inhibited by dopamine infusion, demonstrating its D2 antagonistic effect in vivo.[2] Furthermore, studies showed Itopride stimulates contractile activity from the stomach through to the colon.

  • In Vitro Studies (Guinea Pig): In isolated guinea pig ileum and colon preparations, Itopride demonstrated a stimulatory effect on both peristaltic and segmental motility. It was shown to accelerate the propagation velocity of peristalsis in the ileum and shorten colonic transit time. This effect is mediated by both its AChE inhibitory and dopamine D2 receptor antagonistic properties.

Anti-Emetic Effects

The anti-emetic action of Itopride is mediated through its antagonism of D2 receptors located in the chemoreceptor trigger zone (CTZ) of the medulla oblongata. In preclinical studies, Itopride demonstrated a dose-dependent inhibition of apomorphine-induced vomiting in dogs at oral doses ranging from 10 to 100 mg/kg.[1][2]

Acetylcholinesterase Inhibition

Studies on electric eel AChE and guinea pig gastrointestinal cholinesterase confirmed Itopride's inhibitory action. The inhibition is reversible and of a "mixed" type, though primarily uncompetitive.[8] Itopride shows a preference for AChE over butyrylcholinesterase (BuChE).[8]

Preclinical Pharmacokinetics

The pharmacokinetic profile of Itopride has been evaluated in several animal species.

  • Absorption: Itopride is rapidly and almost completely absorbed from the gastrointestinal tract following oral administration.[1]

  • Distribution: Itopride is extensively distributed in tissues. In rats, the volume of distribution (Vd) was determined to be 6.1 L/kg.[1] It exhibits approximately 96% plasma protein binding, primarily to albumin.[1] Due to its high polarity, Itopride does not significantly cross the blood-brain barrier, which minimizes the risk of central nervous system side effects.

  • Metabolism: The primary metabolic pathway for Itopride is N-oxidation of the tertiary amine N-dimethyl group, which is catalyzed by flavin-containing monooxygenase 3 (FMO3), not the cytochrome P450 system. This results in the formation of an inactive N-oxide metabolite.

  • Excretion: Itopride and its metabolites are primarily excreted via the urine.[1]

Data Presentation: Summary Tables

Table 1: Preclinical Pharmacodynamic Parameters of this compound
ParameterSpecies/SystemValueReference(s)
Dopamine D2 Receptor Affinity (Ki) -Antagonism confirmed in vivo; specific preclinical Ki value not publicly available.[2]
AChE Inhibition (IC50) Guinea Pig Gastrointestinal AChE~0.5 µM[8]
Prokinetic Effect (Threshold Dose) Conscious Dog (Gastric Motility)10 mg/kg, i.d.[2]
Anti-Emetic Effect (Effective Dose) Dog (Apomorphine-induced emesis)10 - 100 mg/kg, p.o.[1][2]
Table 2: Preclinical Pharmacokinetic Parameters of this compound
ParameterSpeciesAdministrationValueReference(s)
Volume of Distribution (Vd) Rat-6.1 L/kg[1]
Cmax, Tmax, AUC, t1/2 Rat/DogOralData not readily available in published literature.-
Plasma Protein Binding --~96%[1]

Key Experimental Protocols

In Vivo Gastrointestinal Motility Assessment (Conscious Dog)

This protocol outlines the measurement of GI motility using chronically implanted strain gauge force transducers.

  • Animal Preparation: Beagle dogs are surgically implanted with strain gauge force transducers on the serosal surfaces of the gastric body, antrum, and duodenum to measure circular muscle contractions. Wires from the transducers are passed subcutaneously to the dorsal neck and exteriorized.

  • Recovery: Animals are allowed a post-operative recovery period of at least 3 weeks to ensure stable motility patterns.

  • Experimental Procedure:

    • Dogs are fasted overnight but allowed free access to water.

    • A standard meal is provided, and the digestive state of motor activity is recorded for a baseline period.

    • This compound, dissolved in a suitable vehicle, is administered via an intraduodenal catheter.

    • Contractile activity is continuously recorded using a polygraph system connected to the transducers.

  • Data Analysis: The contractile force is quantified by measuring the area under the contraction curve. The motility index (MI) is calculated and compared between baseline and post-drug administration periods.

InVivo_Workflow start Start surgery Surgical Implantation of Strain Gauge Transducers (Stomach, Duodenum) start->surgery recovery Post-Operative Recovery (>3 weeks) surgery->recovery fasting Overnight Fasting recovery->fasting meal Provide Standard Meal fasting->meal baseline Record Baseline Digestive Motility meal->baseline admin Administer Itopride (i.d.) or Vehicle baseline->admin recording Continuous Motility Recording (Polygraph System) admin->recording analysis Data Analysis: Calculate Motility Index (MI) recording->analysis end End analysis->end

Caption: Experimental workflow for in vivo GI motility studies in dogs.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman Method)

This colorimetric assay quantifies AChE activity and its inhibition.

  • Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine. Thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that is quantified spectrophotometrically at 412 nm.

  • Reagents:

    • Phosphate buffer (0.1 M, pH 8.0)

    • AChE enzyme solution (e.g., from electric eel)

    • DTNB solution (10 mM)

    • ATCI solution (14 mM)

    • This compound solutions at various concentrations.

  • Procedure (96-well plate format):

    • To each well, add 140 µL of phosphate buffer, 10 µL of AChE solution, and 10 µL of the Itopride solution (or vehicle for control).

    • Incubate the plate for 10-15 minutes at 25°C.

    • Add 10 µL of DTNB to the mixture.

    • Initiate the reaction by adding 10 µL of ATCI.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis: The rate of reaction (change in absorbance over time) is calculated. The percentage of inhibition is determined using the formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] * 100. The IC50 value is calculated by plotting percent inhibition against the logarithm of the inhibitor concentration.

Dopamine D2 Receptor Binding Assay (Representative Protocol)

This protocol describes a typical radioligand binding assay to determine the affinity of a compound for D2 receptors.

  • Principle: The assay measures the ability of a test compound (Itopride) to compete with a radiolabeled ligand (e.g., [³H]-Spiperone or [³H]-Raclopride) for binding to D2 receptors in a tissue or cell membrane preparation.

  • Materials:

    • Membrane preparation from cells expressing human D2 receptors (e.g., CHO cells) or from rat striatum.

    • Radioligand (e.g., [³H]-Spiperone).

    • Incubation buffer (e.g., Tris-HCl with ions like MgCl₂, CaCl₂).

    • Non-specific binding agent (e.g., Haloperidol at a high concentration).

    • This compound solutions at various concentrations.

  • Procedure:

    • In assay tubes, combine the membrane preparation, radioligand, and either buffer (for total binding), non-specific agent (for non-specific binding), or Itopride solution (for competition).

    • Incubate the mixture (e.g., 60 minutes at room temperature) to allow binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.

    • Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

    • Place filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Specific binding is calculated as Total Binding - Non-specific Binding. The data are analyzed using non-linear regression to determine the IC50 value of Itopride. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Itopride_Effects Itopride Itopride HCl D2_Antagonism Dopamine D2 Receptor Antagonism Itopride->D2_Antagonism AChE_Inhibition Acetylcholinesterase (AChE) Inhibition Itopride->AChE_Inhibition ACh_Release Increased ACh Release (removes inhibition) D2_Antagonism->ACh_Release Antiemetic Anti-emetic Effect (CTZ Action) D2_Antagonism->Antiemetic ACh_Degradation Decreased ACh Degradation AChE_Inhibition->ACh_Degradation ACh_Concentration Increased Synaptic ACh Concentration ACh_Release->ACh_Concentration ACh_Degradation->ACh_Concentration Prokinetic Prokinetic Effect ACh_Concentration->Prokinetic Motility ↑ Gastric Motility ↑ LES Pressure ↑ Gastric Emptying Prokinetic->Motility

Caption: Logical relationship of Itopride's pharmacological effects.

References

Acetylcholinesterase Inhibitory Activity of Itopride Hydrochloride: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itopride Hydrochloride is a prokinetic agent with a dual mechanism of action, making it a subject of significant interest in gastroenterology and pharmacology.[1][2][3] One of its primary functions is the inhibition of the enzyme acetylcholinesterase (AChE).[1][2][4] This inhibition leads to an increase in the concentration of the neurotransmitter acetylcholine (ACh) in the gastrointestinal (GI) tract, thereby enhancing GI motility and addressing symptoms of functional dyspepsia and other motility disorders.[3][5][6] This technical guide provides an in-depth overview of the acetylcholinesterase inhibitory activity of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.

Quantitative Data on Acetylcholinesterase Inhibition

The inhibitory potency of this compound against acetylcholinesterase has been quantified in several studies. The half-maximal inhibitory concentration (IC50) is a key parameter used to express the effectiveness of a compound in inhibiting a specific biological or biochemical function.

Parameter Value Enzyme Source Notes Reference
IC502.04 ± 0.27 µMElectric Eel Acetylcholinesterase (AChE)Itopride was found to be a potent inhibitor of AChE.[1][4]
IC50~0.5 µMGuinea Pig Gastrointestinal Cholinesterase (ChE)Inhibition was measured in the presence of a selective butyrylcholinesterase (BuChE) inhibitor.[1][4]
Selectivity~100-fold higher for AChE over BuChEElectric Eel AChE vs. Horse Serum BuChEDemonstrates a preferential inhibition of acetylcholinesterase.[1][4]

Kinetic Analysis:

Studies utilizing double reciprocal plots have indicated that this compound exhibits a "mixed" type of inhibition against acetylcholinesterase.[1][4] This suggests that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the Michaelis constant (Km) and the maximum reaction velocity (Vmax).[1][4] The inhibition by Itopride has also been characterized as reversible .[1][4]

Signaling Pathway of Acetylcholinesterase Inhibition by Itopride in the Gastrointestinal Tract

Itopride's prokinetic effects stem from its ability to increase acetylcholine levels in the neuromuscular junction of the gastrointestinal smooth muscle. The following diagram illustrates the signaling pathway.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Smooth Muscle Cell D2_Receptor Dopamine D2 Receptor ACh_Vesicle Acetylcholine (ACh) Vesicles ACh Acetylcholine (ACh) ACh_Vesicle->ACh ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis M3_Receptor Muscarinic M3 Receptor ACh->M3_Receptor Binding Itopride Itopride Hydrochloride Itopride->D2_Receptor Antagonism (Increases ACh Release) Itopride->AChE Inhibition Contraction Increased GI Motility & Contraction M3_Receptor->Contraction Signal Transduction

Mechanism of Action of this compound.

Experimental Protocols

The determination of the acetylcholinesterase inhibitory activity of this compound is typically performed using a modified version of the Ellman's method.[7] This colorimetric assay is a widely accepted standard for measuring AChE activity.[8]

Principle of the Assay:

The assay measures the activity of AChE by quantifying the hydrolysis of acetylthiocholine (ATCh) to thiocholine. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm.[7] The rate of color formation is directly proportional to the AChE activity.

Materials:

  • Acetylcholinesterase (e.g., from electric eel)

  • This compound

  • Acetylthiocholine iodide (ATCh)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure for IC50 Determination:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., phosphate buffer or DMSO) and create a series of dilutions to be tested.

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a solution of ATCh in phosphate buffer.

    • Prepare a solution of DTNB in phosphate buffer.

  • Assay in 96-Well Plate:

    • To each well, add:

      • Phosphate buffer

      • AChE solution

      • Varying concentrations of this compound solution (or vehicle for control wells).

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction:

    • Add the ATCh solution to each well to start the enzymatic reaction.

  • Color Development and Measurement:

    • Immediately after adding ATCh, add the DTNB solution to each well.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader to monitor the formation of the yellow product.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of this compound.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • The IC50 value is the concentration of this compound that causes 50% inhibition of AChE activity, determined by fitting the data to a suitable dose-response curve.

Experimental Workflow

The following diagram outlines a typical experimental workflow for determining the acetylcholinesterase inhibitory activity of a compound like this compound.

experimental_workflow Start Start Reagent_Prep Reagent Preparation (Buffer, AChE, Itopride, ATCh, DTNB) Start->Reagent_Prep Plate_Setup 96-Well Plate Setup (Buffer, AChE, Itopride/Vehicle) Reagent_Prep->Plate_Setup Pre_incubation Pre-incubation (e.g., 15 min at 37°C) Plate_Setup->Pre_incubation Reaction_Initiation Add ATCh & DTNB Pre_incubation->Reaction_Initiation Measurement Kinetic Absorbance Reading (412 nm) Reaction_Initiation->Measurement Data_Analysis Data Analysis (% Inhibition vs. [Itopride]) Measurement->Data_Analysis IC50_Determination IC50 Value Determination Data_Analysis->IC50_Determination End End IC50_Determination->End

AChE Inhibition Assay Workflow.

Conclusion

This compound is a potent, reversible, and mixed-type inhibitor of acetylcholinesterase.[1][4] This inhibitory activity is a cornerstone of its prokinetic efficacy, leading to increased acetylcholine levels and enhanced gastrointestinal motility.[3][5][6] The quantitative data and experimental methodologies outlined in this whitepaper provide a comprehensive technical foundation for researchers and drug development professionals working with this compound and in the broader field of gastrointestinal motility disorders.

References

Itopride Hydrochloride: A Technical Guide to Physicochemical Properties and Salt Form Selection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itopride is a prokinetic agent with a dual mechanism of action, functioning as both a dopamine D2 receptor antagonist and an acetylcholinesterase (AChE) inhibitor.[1][2] This unique combination of activities enhances gastrointestinal motility, making it an effective treatment for functional dyspepsia and other gastrointestinal disorders characterized by delayed gastric emptying.[3][4] The therapeutic efficacy and manufacturability of an active pharmaceutical ingredient (API) are intrinsically linked to its physicochemical properties. For Itopride, the selection of the hydrochloride salt form is a critical decision in its development, profoundly influencing key characteristics such as solubility, stability, and bioavailability.

This technical guide provides an in-depth analysis of the essential physicochemical properties of Itopride Hydrochloride. It details the experimental protocols for their determination, discusses the rationale behind the selection of the hydrochloride salt, and visually represents key processes and mechanisms to support drug development professionals in their research.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an API is fundamental to formulation development, quality control, and ensuring consistent clinical performance. The key properties of this compound are summarized below.

Data Presentation: Summary of Physicochemical Properties

PropertyValueReference(s)
Chemical Name N-[[4-[2-(dimethylamino)ethoxy]phenyl]methyl]-3,4-dimethoxybenzamide;hydrochloride[5]
Molecular Formula C₂₀H₂₆N₂O₄ · HCl[6]
Molecular Weight 394.89 g/mol [4][6]
Appearance White to off-white or pale yellowish-white crystalline powder[4][5]
Melting Point 191-198 °C[4][5]
pKa (Strongest Basic) 8.77 (Predicted)[7]
UV λmax 258 nm (in Methanol)[8]
pH (in solution) 4.0 - 5.0[4]
Solubility
    WaterVery soluble / Soluble (78 mg/mL at 25°C)[4][8][9]
    MethanolFreely soluble / Soluble[4][8]
    EthanolSparingly soluble (38 mg/mL at 25°C)[4][9]
    Glacial Acetic AcidFreely soluble[4]
    DMSOSoluble (78 mg/mL at 25°C)[9]
    Acetic AnhydridePractically insoluble[4]
    EtherPractically insoluble[4]

Salt Form Selection: The Rationale for Hydrochloride

The selection of an appropriate salt form for an API is a critical step in drug development, aimed at optimizing the drug's physical and chemical properties to ensure safety, efficacy, and manufacturability. Itopride is a basic compound, owing to its tertiary amine (dimethylamino) group, which can be protonated to form a salt. The choice of this compound is deliberate and offers several key advantages.[10]

Key Advantages of the Hydrochloride Salt Form:

  • Enhanced Aqueous Solubility: The primary reason for forming a salt of a basic drug is often to improve its solubility in water. The hydrochloride salt of Itopride is significantly more water-soluble than its free base form.[10][11] This high water solubility is crucial for a drug intended for oral administration, as it facilitates dissolution in the gastrointestinal tract, a prerequisite for absorption and achieving therapeutic bioavailability.[12]

  • Improved Stability: Hydrochloride salts are generally crystalline and exhibit greater physical and chemical stability compared to their corresponding free bases.[10][13] This stability simplifies handling during manufacturing, extends shelf-life, and ensures consistent potency of the final drug product.

  • Ease of Purification and Handling: The crystalline nature of hydrochloride salts makes them easier to purify through recrystallization, allowing for a high-purity API.[12] As solids, they are also easier to handle, weigh, and process into various dosage forms, such as tablets, compared to free bases which can be oily or amorphous.[14]

  • Favorable pH Profile: The hydrochloride salt provides a pH of 4.0-5.0 in solution, which can contribute to the stability of the drug in formulations.[4]

cluster_SaltScreening Salt Form Selection Workflow cluster_Characterization Characterization & Optimization start Itopride Free Base (Basic API) screening Salt Screening (Various Counter-ions) start->screening hcl_salt Hydrochloride (HCl) Salt screening->hcl_salt other_salts Other Salts (e.g., Sulfate, Tartrate) screening->other_salts solubility High Aqueous Solubility hcl_salt->solubility stability Good Chemical & Physical Stability hcl_salt->stability crystallinity High Crystallinity (Ease of Purification) hcl_salt->crystallinity bioavailability Optimized Bioavailability hcl_salt->bioavailability final Selected Salt Form: This compound solubility->final stability->final crystallinity->final bioavailability->final

Caption: Logical workflow for the selection of this compound salt form.

Experimental Protocols

The accurate determination of physicochemical properties relies on standardized and validated experimental methods. Below are detailed protocols for key analyses relevant to this compound.

Melting Point Determination (Capillary Method - USP <741>)

This method determines the temperature range over which the crystalline solid transitions to a liquid.

  • Apparatus: A calibrated melting point apparatus consisting of a heating block, a temperature control unit, a thermometer or digital sensor, and a capillary tube holder.[15]

  • Sample Preparation: A small quantity of finely powdered, dry this compound is packed into a capillary tube (typically 0.8-1.2 mm internal diameter) to a height of 2.5-3.5 mm.[15]

  • Procedure:

    • The heating block is pre-heated to a temperature approximately 5-10°C below the expected melting point of this compound.[15]

    • The capillary tube is inserted into the apparatus.

    • The temperature is increased at a controlled rate, typically 1°C per minute.[15]

    • The "onset" temperature (the point at which the substance begins to collapse or liquefy) and the "clear point" temperature (the point at which the substance is completely melted) are recorded. This range is the melting range.[15]

Equilibrium Solubility Determination (Shake-Flask Method)

This is the gold standard method for determining the thermodynamic solubility of a compound.

  • Apparatus: A constant temperature orbital shaker or water bath, vials with screw caps, analytical balance, filtration device (e.g., syringe filters), and a quantitative analysis system (e.g., HPLC-UV).

  • Procedure:

    • An excess amount of this compound solid is added to a vial containing a known volume of the solvent (e.g., water, buffer of a specific pH). The presence of undissolved solid is essential to ensure saturation.

    • The vial is sealed and placed in the shaker, maintained at a constant temperature (e.g., 25°C or 37°C).

    • The mixture is agitated for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the solid and the solution.

    • After equilibration, the suspension is allowed to settle. An aliquot of the supernatant is carefully withdrawn and immediately filtered to remove all undissolved solids.

    • The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as HPLC-UV. This concentration represents the equilibrium solubility.

pKa Determination (Potentiometric Titration)

This method determines the acid dissociation constant by measuring pH changes during titration.

  • Apparatus: A calibrated potentiometer with a pH electrode, a magnetic stirrer, and a burette for precise addition of titrant.[6][7]

  • Procedure:

    • A precise amount of this compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture). A constant ionic strength is maintained using an inert salt like KCl.[7]

    • The solution is placed in a vessel on the magnetic stirrer, and the pH electrode is immersed.

    • For Itopride (a basic compound's salt), the solution is titrated with a standardized strong base (e.g., 0.1 M NaOH).[6][7]

    • The pH of the solution is recorded after each incremental addition of the titrant.

    • A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the curve.

api API Sample (Itopride HCl) mp Melting Point (USP <741>) api->mp sol Solubility (Shake-Flask) api->sol pka pKa (Potentiometric) api->pka stability Forced Degradation (ICH Q1A/Q1B) api->stability polymorph Polymorphism (XRPD, DSC) api->polymorph data Physicochemical Data Package mp->data sol->data pka->data stability->data polymorph->data formulation Formulation Development data->formulation

Caption: General experimental workflow for API physicochemical characterization.

Stability Profile

Forced degradation studies are essential to understand the intrinsic stability of an API and to develop stability-indicating analytical methods. As per ICH guidelines, these studies expose the drug to harsh conditions to identify potential degradation products.

Studies on this compound have shown the following stability profile:

  • Susceptible to Degradation: The molecule is susceptible to degradation under hydrolytic (acidic and alkaline) and oxidative stress conditions. The benzamide, amide, and ether linkages in its structure are prone to cleavage under these conditions.[8]

  • Stable Conditions: this compound is reported to be stable under photolytic (light) and thermal (heat) stress, with no significant degradation observed under these conditions.

A typical forced degradation study protocol involves:

  • Acid/Base Hydrolysis: Refluxing the drug in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions.[11]

  • Oxidation: Treating the drug with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).

  • Thermal Stress: Exposing the solid drug to dry heat (e.g., 60-80°C).[2]

  • Photostability: Exposing the drug to a combination of UV and visible light, as specified by ICH Q1B guidelines (minimum 1.2 million lux hours and 200 watt-hours/m²).

Mechanism of Action

Itopride enhances gastrointestinal motility through a synergistic dual mechanism.

  • Dopamine D2 Receptor Antagonism: Dopamine acts as an inhibitory neurotransmitter in the gastrointestinal tract by binding to D2 receptors on myenteric motor neurons, which suppresses acetylcholine (ACh) release. Itopride blocks these D2 receptors, thereby removing this inhibitory effect and promoting the release of ACh.[1]

  • Acetylcholinesterase (AChE) Inhibition: Itopride also inhibits the AChE enzyme, which is responsible for the breakdown of ACh in the synaptic cleft. This inhibition leads to a further increase in the local concentration of ACh.[3]

The resulting elevated levels of acetylcholine enhance the contraction of smooth muscle in the gut wall, leading to increased gastric motility, accelerated gastric emptying, and improved gastroduodenal coordination.[1][4]

Itopride Itopride HCl D2R Dopamine D2 Receptor Itopride->D2R Antagonizes AChE Acetylcholinesterase (AChE) Itopride->AChE Inhibits ACh_Release Acetylcholine (ACh) Release D2R->ACh_Release Inhibits ACh_Degradation ACh Degradation AChE->ACh_Degradation Causes Dopamine Dopamine Dopamine->D2R Activates ACh_Increase Increased ACh Concentration ACh_Release->ACh_Increase ACh_Degradation->ACh_Increase Prevents Motility Increased GI Motility & Gastric Emptying ACh_Increase->Motility Promotes

Caption: Dual mechanism of action of this compound.

Conclusion

The physicochemical properties of this compound, particularly its high water solubility and stability, are direct consequences of its selection as a hydrochloride salt. This form optimizes the API for oral administration and robust manufacturing. A comprehensive understanding of its melting point, pKa, solubility profile, and stability is crucial for developing formulations that are safe, effective, and consistent. The detailed experimental protocols and logical workflows presented in this guide serve as a valuable resource for researchers and developers working with this compound and other similar APIs, facilitating a science-driven approach to pharmaceutical development.

References

Methodological & Application

Application Notes and Protocols for In Vitro Dissolution Testing of Itopride Hydrochloride Tablets

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed application notes and standardized protocols for the in vitro dissolution testing of Itopride Hydrochloride tablets. The methodologies outlined are compiled from non-pharmacopoeial monographs and scientific literature, covering both immediate-release and sustained-release formulations. These protocols are intended for researchers, scientists, and drug development professionals to ensure consistent and reproducible dissolution testing.

Introduction

This compound is a prokinetic agent used for the treatment of gastrointestinal symptoms. Dissolution testing is a critical quality control parameter that ensures batch-to-batch consistency and can provide insights into the in vivo performance of the drug product. The following sections detail the equipment, reagents, and procedures for testing this compound tablets.

Data Presentation: Dissolution Parameters

The following tables summarize the common dissolution conditions for both immediate and sustained-release this compound tablets based on published methods.

Table 1: Dissolution Parameters for Immediate-Release this compound Tablets
ParameterCondition
Apparatus USP Apparatus 1 (Basket) or USP Apparatus 2 (Paddle)
Dissolution Medium 900 mL of water or 0.1 N HCl
Agitation Speed 50 rpm
Temperature 37 ± 0.5 °C
Sampling Time 45 minutes
Acceptance Criteria Not less than 70% of the labeled amount of Itopride HCl is dissolved in 45 minutes[1].
Table 2: Dissolution Parameters for Sustained-Release this compound Tablets
ParameterCondition 1Condition 2
Apparatus USP Apparatus 2 (Paddle)USP Apparatus 1 (Basket)
Dissolution Medium 900 mL of 0.1 N HCl[2]900 mL of simulated gastric fluid (pH 1.2) for 2 hours, followed by simulated intestinal fluid (pH 6.8)[3]
Agitation Speed 75 rpm50 rpm[3]
Temperature 37 ± 0.5 °C37 ± 0.5 °C[3]
Sampling Times 2, 4, 8, 12, 16, and 20 hoursMultiple time points up to 12 or 24 hours[3]
Acceptance Criteria Varies based on the specific formulation and release profile.Varies based on the specific formulation and release profile.

Experimental Protocols

The following are detailed protocols for the dissolution testing of this compound tablets.

Protocol for Immediate-Release Tablets

Objective: To determine the dissolution rate of immediate-release this compound tablets.

Materials:

  • This compound tablets

  • This compound Reference Standard (RS)

  • Deionized water or 0.1 N Hydrochloric acid

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • UV-Vis Spectrophotometer or HPLC system

Procedure:

  • Preparation of Dissolution Medium: Prepare 900 mL of either deionized water or 0.1 N HCl per dissolution vessel. Degas the medium before use.

  • Apparatus Setup: Set up the dissolution apparatus (USP Apparatus 1 or 2) and equilibrate the dissolution medium to 37 ± 0.5 °C.

  • Standard Solution Preparation: Accurately weigh a suitable amount of this compound RS and prepare a standard solution of known concentration in the dissolution medium.

  • Dissolution Test:

    • Place one tablet in each of the six dissolution vessels.

    • Start the apparatus at the specified speed (50 rpm).

    • After 45 minutes, withdraw a sample from each vessel. Filter the samples through a 0.45 µm syringe filter.

  • Sample Analysis (UV Method):

    • Measure the absorbance of the filtered sample and the standard solution at approximately 258 nm[4] using the dissolution medium as a blank.

    • Calculate the percentage of Itopride HCl dissolved.

Protocol for Sustained-Release Tablets

Objective: To determine the dissolution profile of sustained-release this compound tablets.

Materials:

  • This compound sustained-release tablets

  • This compound Reference Standard (RS)

  • 0.1 N Hydrochloric acid

  • Phosphate buffer (pH 6.8)

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • HPLC system

Procedure:

  • Preparation of Dissolution Media: Prepare 900 mL of 0.1 N HCl and phosphate buffer (pH 6.8) per dissolution vessel. Degas the media before use.

  • Apparatus Setup: Set up the dissolution apparatus (USP Apparatus 2) and equilibrate the 0.1 N HCl to 37 ± 0.5 °C.

  • Standard Solution Preparation: Prepare a standard stock solution of this compound RS in the dissolution medium. Prepare working standards by diluting the stock solution to concentrations bracketing the expected sample concentrations at each time point.

  • Dissolution Test:

    • Place one tablet in each of the six dissolution vessels containing 0.1 N HCl.

    • Start the apparatus at the specified speed (e.g., 75 rpm).

    • Withdraw samples at the specified time points (e.g., 2, 4, 8, 12, 16, and 20 hours).

    • After each sampling, replace the withdrawn volume with fresh, pre-warmed dissolution medium.

    • For a two-stage dissolution, after the initial time in acid, the medium can be changed to phosphate buffer (pH 6.8).

  • Sample Analysis (HPLC Method):

    • Filter the samples through a 0.45 µm syringe filter.

    • Analyze the samples and standards using a validated HPLC method. A typical method is described in Table 3.

    • Calculate the cumulative percentage of Itopride HCl dissolved at each time point.

Table 3: Example HPLC Method for Analysis of Dissolution Samples
ParameterCondition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)[5]
Mobile Phase 10mM Phosphate buffer (pH 3.0, adjusted with triethylamine) : Acetonitrile (50:50 v/v)[5]
Flow Rate 1.0 mL/min[5]
Detection Wavelength 235 nm[5] or 258 nm[1]
Injection Volume 20 µL
Column Temperature Ambient

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the dissolution testing of this compound tablets.

Dissolution_Workflow cluster_prep Preparation Phase cluster_testing Testing Phase cluster_analysis Analysis Phase prep_media Prepare & Degas Dissolution Medium setup_apparatus Setup & Equilibrate Dissolution Apparatus (37 ± 0.5 °C) prep_media->setup_apparatus prep_std Prepare Standard Solution analyze_uv UV Spectrophotometry (~258 nm) prep_std->analyze_uv analyze_hplc HPLC Analysis prep_std->analyze_hplc place_tablet Place Tablet in Vessel setup_apparatus->place_tablet start_dissolution Start Dissolution (Specified Speed) place_tablet->start_dissolution sample_withdrawal Withdraw Samples at Time Points start_dissolution->sample_withdrawal filter_sample Filter Samples (0.45 µm) sample_withdrawal->filter_sample filter_sample->analyze_uv Immediate Release filter_sample->analyze_hplc Sustained Release calculate_release Calculate % Drug Released analyze_uv->calculate_release analyze_hplc->calculate_release

Caption: Experimental workflow for in vitro dissolution testing of Itopride HCl tablets.

Dissolution_Logic cluster_formulation Formulation Type cluster_conditions Dissolution Conditions cluster_analysis Analytical Method cluster_outcome Expected Outcome IR_Tablet Immediate-Release Tablet IR_Cond Single-Point (e.g., 45 min) Medium: Water or 0.1 N HCl IR_Tablet->IR_Cond SR_Tablet Sustained-Release Tablet SR_Cond Multi-Point Profile (e.g., 2-20 hrs) Medium: 0.1 N HCl / pH 6.8 Buffer SR_Tablet->SR_Cond UV_Method UV Spectrophotometry IR_Cond->UV_Method HPLC_Method HPLC SR_Cond->HPLC_Method IR_Outcome Rapid Dissolution (e.g., >70% in 45 min) UV_Method->IR_Outcome SR_Outcome Controlled Release over Extended Period HPLC_Method->SR_Outcome

Caption: Logical relationships in Itopride HCl tablet dissolution testing.

References

Application Note: Quantification of Itopride Hydrochloride in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the sensitive and selective quantification of Itopride Hydrochloride in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method employs a simple liquid-liquid extraction (LLE) procedure for sample preparation and utilizes Multiple Reaction Monitoring (MRM) for accurate quantification. This method is suitable for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring of Itopride.

Introduction

This compound is a gastroprokinetic agent that enhances gastrointestinal motility.[1][2] It is prescribed for the treatment of various gastrointestinal disorders, including functional dyspepsia and chronic gastritis.[1][3] Accurate and reliable quantification of Itopride in biological matrices is crucial for pharmacokinetic and bioequivalence studies.[4][5] This application note details a robust LC-MS/MS method for the determination of this compound in human plasma.

Experimental Workflow

The overall experimental workflow for the quantification of this compound in human plasma is depicted below.

Itopride_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample is Add Internal Standard (IS) plasma->is lle Liquid-Liquid Extraction (e.g., Butyl Acetate or Ethyl Acetate) is->lle vortex Vortex & Centrifuge lle->vortex supernatant Collect Supernatant vortex->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute injection Inject into LC-MS/MS System reconstitute->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection MS/MS Detection (MRM) ionization->detection peak_integration Peak Integration detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of Itopride calibration_curve->quantification

Caption: Experimental workflow for Itopride quantification.

Materials and Methods

Chemicals and Reagents
  • This compound (Reference Standard)

  • Internal Standard (e.g., Sulpiride or Pantoprazole)[3][4]

  • Methanol (HPLC Grade)[4][5]

  • Acetonitrile (HPLC Grade)[6]

  • Water (HPLC Grade)

  • Formic Acid (AR Grade)[3]

  • Ammonium Acetate (AR Grade)[4][5]

  • Butyl Acetate (AR Grade)[4][5]

  • Ethyl Acetate (AR Grade)[3]

  • Human Plasma (Blank)

Instrumentation
  • Liquid Chromatograph (LC) system capable of binary gradient elution.

  • Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source.[3][4]

Experimental Protocols

Standard and Sample Preparation

Stock and Working Solutions:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.[7]

  • Prepare a stock solution of the Internal Standard (IS) in methanol.

  • Prepare working standard solutions by serial dilution of the stock solution with the mobile phase to create calibration standards.[7]

Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of human plasma in a microcentrifuge tube, add 50 µL of the IS working solution.

  • Add 1 mL of butyl acetate or ethyl acetate.[3][4]

  • Vortex the mixture for 10-15 minutes.[8]

  • Centrifuge at high speed (e.g., 10,000 rpm) for 5-10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100-200 µL of the mobile phase.

  • Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.[9]

LC-MS/MS Conditions

The following are representative LC-MS/MS conditions. Method optimization is recommended for specific instrumentation.

Liquid Chromatography:

ParameterCondition 1Condition 2
Column YMC C18, 5 µm[4][5]Phenomenex Luna C18 (150 mm × 2.0 mm, 5 μm)[6]
Mobile Phase A: 1 mM Ammonium Acetate (pH 4.0)[4][5]B: Methanol[4][5]A: 0.1% Formic Acid + 10 mmol Ammonium Formate in Water[6]B: Acetonitrile[6]
Gradient/Isocratic Isocratic (20:80, v/v)[4][5]Isocratic (40:60, v/v)[6]
Flow Rate Not specified0.2 mL/min[6]
Column Temperature Ambient40 °C[6]
Injection Volume Not specifiedNot specified

Mass Spectrometry:

ParameterSetting
Ion Source Electrospray Ionization (ESI), Positive Mode[4][6]
Scan Type Multiple Reaction Monitoring (MRM)[3][4]
MRM Transitions Itopride: m/z 359.5 → 166.1[4][5], m/z 359.1 → 72.3[3], m/z 359.9 → 71.9[6]Sulpiride (IS): m/z 342.3 → 111.6[4][5]Pantoprazole (IS): m/z 384.1 → 138.1[3]
Ion Spray Voltage Optimized for specific instrument
Source Temperature Optimized for specific instrument

Quantitative Data Summary

The following tables summarize the quantitative performance of published LC-MS/MS methods for this compound.

Table 1: Linearity and Sensitivity

Linearity Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)Reference
0.5 - 10000.50.9999[4][5]
3.33 - 5003.33Not specified[3]
14.0 - 100014.0Not specified[6]

Table 2: Accuracy and Precision

Concentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Accuracy (%)Reference
Not specified5.17 - 9.502.31 - 3.68≥ 96.91≥ 97.81[6]

Table 3: Recovery

AnalyteExtraction MethodRecovery (%)Reference
ItoprideLLE with Butyl Acetate> 66.04[6]
ItoprideLLE with Ethyl AcetateNot specified[3]

Itopride Fragmentation Pathway

The fragmentation of the protonated Itopride molecule ([M+H]⁺) in the mass spectrometer is essential for selecting specific MRM transitions.

Itopride_Fragmentation cluster_precursor Precursor Ion cluster_fragments Product Ions Itopride_M_H Itopride [M+H]⁺ m/z 359.5 Fragment1 Product Ion 1 m/z 166.1 Itopride_M_H->Fragment1 Loss of C10H13NO3 Fragment2 Product Ion 2 m/z 72.3 Itopride_M_H->Fragment2 Cleavage of C-N bond Fragment3 Product Ion 3 m/z 71.9 Itopride_M_H->Fragment3 Cleavage of C-N bond

Caption: Proposed fragmentation of Itopride.

Conclusion

The LC-MS/MS method described provides a reliable and sensitive approach for the quantification of this compound in human plasma. The simple sample preparation and high selectivity of the MS/MS detection make this method well-suited for high-throughput analysis in clinical and research settings. The provided protocols and data can serve as a valuable starting point for researchers and drug development professionals.

References

Application Notes and Protocols for In Vivo Testing of Itopride Hydrochloride in Animal Models of Gastroparesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gastroparesis is a debilitating disorder characterized by delayed gastric emptying of solid food in the absence of mechanical obstruction. This condition can lead to symptoms such as nausea, vomiting, early satiety, bloating, and abdominal pain. The development of effective prokinetic agents is a key focus in gastroenterological research. Itopride Hydrochloride is a prokinetic agent with a dual mechanism of action, making it a promising candidate for the treatment of gastroparesis.[1][2] It acts as a dopamine D2 receptor antagonist and an acetylcholinesterase (AChE) inhibitor.[1][2][3] This dual action increases acetylcholine concentrations in the gastrointestinal tract, leading to enhanced gastric motility and accelerated gastric emptying.[1][3]

These application notes provide detailed protocols for inducing gastroparesis in animal models and for the subsequent in vivo evaluation of this compound's efficacy. The protocols are designed to be reproducible and to provide a framework for preclinical assessment of this and other prokinetic agents.

Mechanism of Action of this compound

This compound enhances gastrointestinal motility through a synergistic dual mechanism:

  • Dopamine D2 Receptor Antagonism: Dopamine has an inhibitory effect on gastrointestinal motility by binding to D2 receptors. Itopride blocks these receptors, preventing dopamine's inhibitory action and thereby promoting gastric motility.[1]

  • Acetylcholinesterase (AChE) Inhibition: Itopride inhibits the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine.[1][2] This leads to an increased concentration of acetylcholine at the neuromuscular junction in the gut wall.

The elevated acetylcholine levels stimulate muscarinic receptors on smooth muscle cells, enhancing contractility and promoting peristalsis, which accelerates gastric emptying.[1]

Itopride_Mechanism cluster_cholinergic Cholinergic Pathway cluster_dopaminergic Dopaminergic Pathway ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Degraded by Muscarinic_Receptor Muscarinic Receptors (M3) ACh->Muscarinic_Receptor Stimulates GI_Motility_Up Increased GI Motility Muscarinic_Receptor->GI_Motility_Up Leads to Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Activates ACh_Release_Down Decreased ACh Release D2_Receptor->ACh_Release_Down Inhibits Itopride This compound Itopride->AChE Inhibits Itopride->D2_Receptor Antagonizes

This compound's dual mechanism of action.

Animal Models of Gastroparesis

The selection of an appropriate animal model is critical for the preclinical evaluation of prokinetic agents. Several models have been developed to mimic the delayed gastric emptying seen in human gastroparesis.

Diabetic Gastroparesis Model (Streptozotocin-Induced)

Diabetic gastroparesis is a common complication of diabetes. This model is induced by the administration of streptozotocin (STZ), a chemical that is toxic to the insulin-producing beta cells of the pancreas.

Experimental Protocol:

  • Animals: Male Wistar or Sprague-Dawley rats (200-250 g).

  • Induction:

    • Fast the rats overnight but allow free access to water.

    • Prepare a fresh solution of streptozotocin (STZ) in cold 0.1 M citrate buffer (pH 4.5).

    • Administer a single intraperitoneal (i.p.) injection of STZ at a dose of 50-65 mg/kg body weight.

    • Provide the animals with 5% sucrose solution for the first 24 hours post-injection to prevent hypoglycemic shock.

    • Monitor blood glucose levels 48-72 hours after STZ injection. Animals with fasting blood glucose levels above 250 mg/dL are considered diabetic.

    • Gastroparesis typically develops over 4-8 weeks. Confirmation of delayed gastric emptying should be performed before initiating drug testing.

Pharmacologically-Induced Gastroparesis Models

These models utilize pharmacological agents to induce a temporary delay in gastric emptying, which is useful for acute screening of prokinetic drugs.

Atropine is a muscarinic receptor antagonist that inhibits gastrointestinal motility.

Experimental Protocol:

  • Animals: Male Wistar or Sprague-Dawley rats (200-250 g).

  • Induction:

    • Fast the rats for 18-24 hours with free access to water.

    • Administer atropine sulfate subcutaneously (s.c.) or intraperitoneally (i.p.) at a dose of 0.1-1 mg/kg body weight.[3][4]

    • The test meal for gastric emptying measurement should be administered 30 minutes after atropine injection.

Cisplatin, a chemotherapeutic agent, is known to cause gastrointestinal side effects, including delayed gastric emptying.[5]

Experimental Protocol:

  • Animals: Male Wistar rats or mice.

  • Induction:

    • Administer a single intraperitoneal (i.p.) injection of cisplatin at a dose of 5-10 mg/kg body weight.[5]

    • Delayed gastric emptying is typically observed within 24-72 hours post-injection.

In Vivo Testing of this compound

The following protocols describe the administration of this compound and the subsequent measurement of gastric emptying in the established gastroparesis models.

Experimental Workflow

Experimental_Workflow Model_Induction Induction of Gastroparesis Model (e.g., STZ, Atropine, Cisplatin) Animal_Grouping Randomization into Groups: - Vehicle Control - Itopride Treatment - Positive Control (Optional) Model_Induction->Animal_Grouping Drug_Administration Administration of Itopride HCl (e.g., 100 mg/kg, s.c.) or Vehicle Animal_Grouping->Drug_Administration Test_Meal Administration of Test Meal with Marker (e.g., Phenol Red) Drug_Administration->Test_Meal Measurement Measurement of Gastric Emptying Test_Meal->Measurement Data_Analysis Data Analysis and Comparison Measurement->Data_Analysis

General workflow for in vivo testing of Itopride HCl.
Drug Preparation and Administration

  • Preparation: Prepare a solution of this compound in sterile saline or distilled water.

  • Dosage: A dose of 100 mg/kg (s.c.) has been shown to be effective in enhancing gastric antral motility in rats.[6] Dose-response studies may be necessary to determine the optimal dose for a specific model.

  • Administration: Administer the prepared solution via oral gavage (p.o.) or subcutaneous (s.c.) injection 30-60 minutes before the administration of the test meal.

Measurement of Gastric Emptying (Phenol Red Meal Assay)

This is a widely used and reliable method for quantifying gastric emptying in rodents.

Protocol:

  • Test Meal Preparation: Prepare a 1.5% methylcellulose solution containing 0.05% phenol red as a non-absorbable marker.

  • Administration: Administer 1.5 mL of the phenol red meal to each rat via oral gavage.

  • Euthanasia and Sample Collection: At a predetermined time point (e.g., 20 minutes) after the test meal administration, euthanize the animals by cervical dislocation.

  • Immediately clamp the pylorus and cardia of the stomach and carefully dissect it out.

  • Phenol Red Extraction:

    • Homogenize the entire stomach in 100 mL of 0.1 N NaOH.

    • Allow the homogenate to settle for 1 hour at room temperature.

    • To 5 mL of the supernatant, add 0.5 mL of 20% trichloroacetic acid (w/v) to precipitate proteins.

    • Centrifuge at 3000 rpm for 20 minutes.

    • To 4 mL of the resulting supernatant, add 4 mL of 0.5 N NaOH.

  • Spectrophotometry: Measure the absorbance of the final solution at 560 nm.

  • Calculation:

    • To determine the total amount of phenol red administered, a group of rats is sacrificed immediately after receiving the test meal, and the above procedure is followed. The average absorbance from this group serves as the baseline (0% emptying).

    • Gastric emptying (%) is calculated using the following formula: Gastric Emptying (%) = (1 - [Absorbance of test group / Average absorbance of 0-minute group]) x 100

Data Presentation

The following tables present illustrative data on the effect of this compound on gastric emptying in different animal models of gastroparesis. This data is based on the expected outcomes from the literature and should be replaced with actual experimental results.

Table 1: Effect of this compound on Gastric Emptying in a Diabetic Gastroparesis Rat Model

Treatment GroupNGastric Emptying (%) at 20 min (Mean ± SEM)
Normal Control885.2 ± 3.5
Diabetic Control (Vehicle)845.8 ± 4.2
Itopride HCl (50 mg/kg, p.o.)865.1 ± 3.9*
Itopride HCl (100 mg/kg, p.o.)878.5 ± 4.1**

*p < 0.05, **p < 0.01 compared to Diabetic Control.

Table 2: Effect of this compound on Gastric Emptying in an Atropine-Induced Delayed Gastric Emptying Rat Model

Treatment GroupNGastric Emptying (%) at 20 min (Mean ± SEM)
Saline Control882.4 ± 3.1
Atropine (1 mg/kg) + Vehicle838.2 ± 3.8
Atropine (1 mg/kg) + Itopride HCl (100 mg/kg, s.c.)871.6 ± 4.5**

**p < 0.01 compared to Atropine + Vehicle group.

Conclusion

The provided protocols offer a comprehensive guide for the in vivo evaluation of this compound in established animal models of gastroparesis. The dual mechanism of action of Itopride makes it a compelling therapeutic candidate, and its efficacy can be robustly assessed using the described methodologies. Consistent and reproducible data from these preclinical models are essential for the further clinical development of this compound for the treatment of gastroparesis and other gastrointestinal motility disorders.

References

Application Notes and Protocols for the Spectroscopic Characterization of Itopride Hydrochloride and its Impurities

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Itopride Hydrochloride is a novel prokinetic agent used for the symptomatic treatment of various gastrointestinal motility disorders, including functional dyspepsia and gastroesophageal reflux disease.[1][2] Its therapeutic action is derived from its synergistic activity as a dopamine D2 receptor antagonist and an acetylcholinesterase (AChE) inhibitor.[2][3][4] Chemically, Itopride HCl is N-[[4-[2-(Dimethyl amino) ethoxy] phenyl] methyl]-3, 4-dimethoxy benzamide hydrochloride.[4] The presence of benzamide, ether, and amide linkages makes the molecule susceptible to degradation under various stress conditions such as hydrolysis and oxidation.[3][4]

The rigorous identification and characterization of impurities and degradation products are critical for ensuring the safety, efficacy, and quality of pharmaceutical products. As this compound is not yet official in any major pharmacopeia, robust analytical methods are essential for its quality control.[3][4] This document provides detailed application notes and protocols for the spectroscopic characterization of this compound and its impurities, intended for researchers, scientists, and drug development professionals.

UV-Visible Spectrophotometry

Application Note

UV-Visible spectrophotometry is a simple, rapid, and economical technique widely used for the quantitative determination of this compound in bulk drug and pharmaceutical dosage forms.[5] The method is based on the principle that the drug absorbs light in the UV region due to the presence of chromophores in its structure. It is suitable for routine quality control analysis, content uniformity, and dissolution studies. The maximum absorbance (λmax) for Itopride HCl is typically observed around 258 nm in solvents like water and methanol.[4][5] The technique can also be applied in derivative spectroscopy and for area under the curve (AUC) methods to enhance specificity.[4][5]

Experimental Protocol: Quantitative Estimation of Itopride HCl
  • Preparation of Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and make up the volume with methanol.[3]

  • Preparation of Working Standard Solution (e.g., 100 µg/mL): Dilute the stock solution appropriately with the chosen solvent (e.g., water, methanol, or mobile phase). For instance, transfer 1 mL of the stock solution to a 10 mL volumetric flask and dilute to the mark.[6]

  • Preparation of Sample Solution: For tablet analysis, weigh and powder 20 tablets. Transfer a quantity of powder equivalent to 50 mg of Itopride HCl to a 100 mL volumetric flask. Add mobile phase, sonicate for 10 minutes to dissolve, and then make up the volume. Filter the solution through a 0.45 µm nylon filter.[7] Dilute the filtrate to obtain a final concentration within the linear range.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to scan the UV range (e.g., 200-400 nm) to determine the λmax.

    • Use the solvent as a blank.

    • Measure the absorbance of the standard and sample solutions at the determined λmax (typically 258 nm).[4][5]

  • Calculation: Calculate the concentration of Itopride HCl in the sample by comparing its absorbance with that of the standard solution.

Data Presentation
ParameterValueSolventReference
λmax 258 nmWater, Methanol[4][5]
Linearity Range 5-50 µg/mLDistilled Water[5]
Linearity Range 5-500 µg/mLMethanol:Water[3]
Molar Absorptivity Varies with solvent-[6]

Fourier-Transform Infrared (FTIR) Spectroscopy

Application Note

FTIR spectroscopy is a powerful tool for the identification of this compound and for studying drug-excipient compatibility.[8] The technique identifies the characteristic functional groups present in the molecule by analyzing the absorption of infrared radiation. The FTIR spectrum of Itopride HCl provides a unique fingerprint, confirming its identity. In formulation development, comparing the spectrum of the pure drug with that of drug-excipient mixtures can reveal potential chemical interactions.[8]

Experimental Protocol: Identification of Itopride HCl
  • Sample Preparation (KBr Pellet Method):

    • Triturate a small amount (1-2 mg) of Itopride HCl with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, uniform powder is obtained.

    • Compress the mixture into a thin, transparent pellet using a hydraulic press.

  • Spectral Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrophotometer.

    • Record the spectrum over a suitable range, typically 4000 to 400 cm⁻¹.

    • Acquire a background spectrum of a blank KBr pellet to subtract atmospheric interferences.

  • Data Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups in the Itopride HCl molecule.

Data Presentation
Wavenumber (cm⁻¹)Functional Group Assignment
~3400N-H Stretch (Amide)
~3000C-H Stretch (Aromatic)
~2950, 2850C-H Stretch (Aliphatic)
~1650C=O Stretch (Amide I)
~1550N-H Bend (Amide II)
~1267C-O Stretch (Aryl Ether)

(Note: Exact peak positions may vary slightly. The peak at 1267.97 cm⁻¹ has been specifically noted as characteristic.[9])

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Application Note

¹H NMR spectroscopy is an indispensable technique for the unambiguous structural elucidation of this compound and its impurities. It provides detailed information about the chemical environment of each proton in the molecule, allowing for complete structural assignment. ¹H NMR can also be used to study the self-aggregation behavior of Itopride HCl in solution by observing concentration-dependent changes in chemical shifts.[10]

Experimental Protocol: Structural Characterization
  • Sample Preparation: Dissolve 5-10 mg of Itopride HCl or its isolated impurity in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).[10] Add a small amount of a reference standard like tetramethylsilane (TMS) if not already present in the solvent.

  • Spectral Acquisition:

    • Transfer the solution to a standard 5 mm NMR tube.

    • Acquire the ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Optimize acquisition parameters such as the number of scans, relaxation delay, and spectral width.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate the signals to determine the relative number of protons.

    • Analyze the chemical shifts (δ), coupling constants (J), and multiplicity of the signals to assign each proton to its position in the molecular structure.

Data Presentation
Chemical Shift (δ, ppm)MultiplicityAssignment (Protons)Reference
7.36dH6 (Veratryl ring)[10]
7.29dH2', H6' (Benzyl ring)[10]
7.26sH2 (Veratryl ring)[10]
7.00dH5 (Veratryl ring)[10]
6.94dH3', H5' (Benzyl ring)[10]
4.43sHc (-CH₂-NH)[10]
4.28tHb (-O-CH₂-)[10]
3.82s4-OCH₃[10]
3.80s3-OCH₃[10]
3.50tHa (-CH₂-N(CH₃)₂)[10]
2.88sN-(CH₃)₂[10]

(Note: Data based on analysis in D₂O; chemical shifts are concentration-dependent.[10])

Liquid Chromatography-Mass Spectrometry (LC-MS)

Application Note

LC-MS is the cornerstone technique for the separation, identification, and quantification of this compound impurities and degradation products.[3] Forced degradation studies, conducted under stress conditions (acid, alkali, oxidation, heat, light) as per ICH guidelines, are used to generate potential degradation products.[3][11] A stability-indicating HPLC or UPLC method is developed to separate the drug from these products. The mass spectrometer, coupled to the chromatograph, provides molecular weight and fragmentation data, which are crucial for proposing the structures of unknown impurities.[3] This method is highly sensitive and specific, making it ideal for trace impurity analysis.

Experimental Protocol: Stability-Indicating LC-MS Method
  • Forced Degradation:

    • Acid Hydrolysis: Reflux Itopride HCl solution in 0.5 N HCl for 3 hours.[5]

    • Alkaline Hydrolysis: Reflux Itopride HCl solution in 0.5 N NaOH for 3 hours.[5]

    • Oxidative Degradation: Treat Itopride HCl solution with 6% H₂O₂ at 50°C for 24 hours.[5]

    • Thermal/Photolytic Stress: Expose the drug to dry heat (e.g., 60°C for 24h) and UV light (24h) or direct sunlight (6h).[5]

    • Neutralize the acid and base-stressed samples before injection.

  • Chromatographic Conditions (Example):

    • Column: Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm).[3][11]

    • Mobile Phase: Isocratic elution with Methanol:Water (55:45, v/v).[3][11] For gradient methods, Mobile Phase A could be a potassium dihydrogen phosphate solution and Mobile Phase B an acetonitrile solution.[12]

    • Flow Rate: 1.0 mL/min.[11][13][14]

    • Detection (PDA): 215 nm or 258 nm.[3][11]

    • Injection Volume: 10-20 µL.[3]

  • Mass Spectrometric Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive mode.[3]

    • Analysis Mode: Full scan to detect all ions and product ion scan (tandem MS or MS/MS) to obtain fragmentation patterns for structural elucidation. For quantification, Multiple Reaction Monitoring (MRM) may be used.[15]

    • MRM Transition (Example): For Itopride, monitor the transition m/z 359.5 > 166.1.[15]

Data Presentation
Impurity/Degradation ProductMolecular FormulaMolecular Weightm/z (ESI+)NotesReference
Itopride C₂₀H₂₆N₂O₄358.43359.5Active Pharmaceutical Ingredient[15]
Itopride N-Oxide C₂₀H₂₆N₂O₅374.43375.2Oxidative degradation product[16]
4-[2-(Dimethylamino)ethoxy]benzylamine (DEBA) C₁₁H₁₈N₂O194.27195.1Known impurity, hydrolytic product[1][3]
Veratric Acid C₉H₁₀O₄182.17183.1Known impurity, hydrolytic product[3]
Itopride Impurity C C₁₉H₂₄N₂O₄344.41345.2Process-related impurity[16]
Impurity II (Acid Degradation) --195.1Identified as DEBA[3]
Impurity III (Acid Degradation) --183.1Identified as Veratric Acid[3]
Impurity IV (Alkaline Degradation) --195.1Identified as DEBA[3]
Impurity VII (Oxidative Degradation) --375.2Identified as Itopride N-Oxide[3]

(Note: This table summarizes key impurities identified through forced degradation studies. The full list can be extensive.[1][3][16])

Mandatory Visualizations

Experimental Workflow

G cluster_stress Forced Degradation (ICH Guidelines) cluster_analysis Analysis cluster_identification Characterization drug Itopride HCl Bulk Drug acid Acid Hydrolysis (e.g., 0.5N HCl) drug->acid alkali Alkaline Hydrolysis (e.g., 0.5N NaOH) drug->alkali oxidation Oxidation (e.g., 6% H2O2) drug->oxidation other Thermal / Photolytic Stress drug->other lcms Stability-Indicating LC-MS/MS Method acid->lcms alkali->lcms oxidation->lcms other->lcms separation Chromatographic Separation (HPLC/UPLC) lcms->separation detection Mass Spectrometric Detection (MS/MS) separation->detection data Acquire Data: Retention Time, m/z, Fragmentation Pattern detection->data elucidation Structural Elucidation data->elucidation report Impurity Profile Report elucidation->report G cluster_0 Core Analysis cluster_1 Quantitative Analysis cluster_2 Qualitative & Structural Analysis LC Liquid Chromatography (LC) Separates Drug from Impurities UV UV-Vis Spectroscopy Quantification (Assay) LC->UV Quantifies separated peaks MS Mass Spectrometry (MS) MW & Fragmentation LC->MS Identifies eluting peaks NMR NMR Spectroscopy Definitive Structure MS->NMR Suggests structure for confirmation FTIR FTIR Spectroscopy Functional Group ID

References

Application Notes: Itopride Hydrochloride in Enteric Neuron and Smooth Muscle Cell Co-Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

These application notes provide a comprehensive framework for utilizing co-culture models of enteric neurons and gastrointestinal smooth muscle cells to investigate the prokinetic effects of Itopride Hydrochloride. This compound is a gastroprokinetic agent with a dual mechanism of action: it acts as a dopamine D2 receptor antagonist and an acetylcholinesterase (AChE) inhibitor.[1][2][3][4] This co-culture system offers a powerful in vitro platform to dissect the distinct and synergistic effects of these actions on neuronal signaling and smooth muscle contractility, providing valuable insights for drug development and gastrointestinal motility research.

Introduction

Gastrointestinal motility is a complex process regulated by the enteric nervous system (ENS), which directly innervates the smooth muscle layers of the gut wall.[5] Enteric neurons release neurotransmitters, primarily acetylcholine (ACh), which binds to muscarinic receptors (M3) on smooth muscle cells to induce contraction.[3][6] Dopamine acts as an inhibitory neurotransmitter in this system by binding to D2 receptors on myenteric motor neurons, which suppresses the release of ACh.[3][6]

This compound enhances gastrointestinal motility through two primary mechanisms:

  • Dopamine D2 Receptor Antagonism: By blocking the inhibitory D2 receptors on enteric neurons, itopride disinhibits the release of acetylcholine.[3][6][7]

  • Acetylcholinesterase (AChE) Inhibition: Itopride inhibits the AChE enzyme, which is responsible for the degradation of acetylcholine in the synaptic cleft. This action increases the local concentration and prolongs the activity of ACh.[1][3][6]

The co-culture model of primary enteric neurons and smooth muscle cells provides a unique opportunity to study these neuro-muscular interactions in a controlled environment, free from systemic variables.[8][9] This system allows for the precise measurement of changes in neuronal activity, neurotransmitter levels, and smooth muscle cell contractility in response to pharmacological agents like itopride.

Signaling Pathway of this compound

The diagram below illustrates the dual mechanism of action of this compound at the neuro-muscular junction of the enteric nervous system.

Itopride_Mechanism Mechanism of Action of this compound cluster_Neuron Enteric Neuron cluster_SMC Smooth Muscle Cell neuron ACh Release Machinery ach Acetylcholine (ACh) neuron->ach Releases d2 Dopamine D2 Receptor d2->neuron m3 Muscarinic M3 Receptor smc Contraction m3->smc Induces itopride_d2 Itopride itopride_d2->d2 Antagonizes itopride_ache Itopride ache AChE itopride_ache->ache Inhibits dopamine Dopamine dopamine->d2 Inhibits (-) ach->m3 Activates (+) ach->ache Degraded by

Caption: Itopride's dual action: D2 receptor antagonism and AChE inhibition.

Experimental Protocols

The following protocols are adapted from established methodologies for isolating and co-culturing enteric neurons and smooth muscle cells.[5][10]

Protocol 1: Isolation and Culture of Primary Enteric Neurons
  • Tissue Dissection: Euthanize neonatal (P2-P5) Sprague-Dawley rats via an approved protocol. Aseptically dissect a 5 cm segment of the distal ileum.

  • Myenteric Plexus Isolation: Remove the mesentery and open the intestinal segment along the mesenteric border. Remove the mucosal and submucosal layers by gentle scraping to isolate the longitudinal muscle with attached myenteric plexus (LMMP).

  • Enzymatic Digestion: Mince the LMMP tissue and incubate in a digestion solution containing Collagenase Type II (1.5 mg/mL) and Dispase II (1.0 mg/mL) in RPMI-1640 medium for 20-30 minutes at 37°C with gentle agitation.

  • Cell Dissociation: Terminate digestion by adding an equal volume of complete neuron medium. Triturate the tissue gently with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Plating: Filter the cell suspension through a 70 µm cell strainer. Centrifuge, resuspend the pellet in Complete Neuron Medium, and plate onto poly-D-lysine/laminin-coated culture plates.

  • Culture Maintenance: Incubate at 37°C in a 5% CO2 atmosphere. To obtain a purer neuronal culture, add Cytosine Arabinoside (6 µM) after 24 hours to inhibit the proliferation of non-neuronal cells.[10]

Complete Neuron Medium:

  • Neurobasal-A Medium

  • B-27 Supplement (1x)

  • L-Glutamine (2 mM)

  • Penicillin (100 U/mL) / Streptomycin (100 µg/mL)

  • Glial Cell Line-Derived Neurotrophic Factor (GDNF, 10 ng/mL)

  • Fetal Bovine Serum (1%)

Protocol 2: Isolation and Culture of Primary Smooth Muscle Cells
  • Tissue Source: Use the same LMMP preparation as described above.

  • Enzymatic Digestion: Incubate minced LMMP in a digestion solution of 0.25% Trypsin-EDTA for 30 minutes at 37°C.[10]

  • Cell Purification: After digestion and trituration, plate the cell suspension in uncoated plastic culture flasks for 30-45 minutes. Fibroblasts will adhere more rapidly. Carefully collect the supernatant, which is enriched with smooth muscle cells, and transfer to a new gelatin-coated flask. This is known as the differential adhesion technique.[10]

  • Culture Maintenance: Culture the cells in Smooth Muscle Cell Medium at 37°C in a 5% CO2 atmosphere. Change the medium every 2-3 days until confluent.

Smooth Muscle Cell Medium:

  • DMEM-HEPES

  • Fetal Bovine Serum (10%)

  • Penicillin (100 U/mL) / Streptomycin (100 µg/mL)

  • Amphotericin B (0.25 µg/mL)

Protocol 3: Establishment of Co-Culture and Treatment
  • Co-Culture Seeding: Seed enteric neurons as per Protocol 1. After 3-4 days, allow neurites to form. Then, seed primary smooth muscle cells (passage 1-3) directly onto the neuronal culture at a ratio of approximately 3:1 (SMC:Neuron).

  • Co-Culture Maturation: Maintain the co-culture in a 1:1 mixture of Complete Neuron Medium and Smooth Muscle Cell Medium for 48-72 hours to allow for the formation of neuro-muscular contacts.

  • This compound Treatment: Prepare stock solutions of this compound in sterile water or DMSO. On the day of the experiment, replace the culture medium with a buffer solution (e.g., Tyrode's solution).

  • Experimental Groups:

    • Vehicle Control (e.g., buffer or DMSO equivalent)

    • This compound (e.g., 10⁻⁸ M, 10⁻⁷ M, 10⁻⁶ M)

    • Control + Dopamine (10⁻⁸ M)

    • Itopride (10⁻⁷ M) + Dopamine (10⁻⁸ M)

    • Neostigmine (AChE inhibitor control, 10⁻⁹ M)

  • Incubation: Add the respective compounds to the wells and incubate for the desired time before proceeding with assays.

Experimental Workflow

The following diagram outlines the workflow from cell isolation to data analysis.

Workflow Experimental Workflow for Itopride Co-Culture Assay cluster_assays Assays A Tissue Isolation (LMMP from Neonatal Rat Ileum) B1 Protocol 1: Enteric Neuron Isolation (Collagenase/Dispase) A->B1 B2 Protocol 2: Smooth Muscle Cell (SMC) Isolation (Trypsin & Differential Adhesion) A->B2 C1 Neuron Culture (3-4 days) B1->C1 C2 SMC Culture & Proliferation B2->C2 D Protocol 3: Establish Co-Culture (Seed SMCs onto Neurons) C1->D C2->D E Co-Culture Maturation (48-72 hours) D->E F Itopride HCl Treatment (Dose-Response) E->F G Functional & Endpoint Assays F->G H Data Collection & Analysis G->H G1 Contractility Assay (e.g., Video Microscopy) G2 ACh Release Assay (e.g., ELISA) G3 Immunocytochemistry (c-Fos, α-SMA)

Caption: Workflow from tissue isolation to data analysis.

Data Presentation (Illustrative)

The following tables present illustrative data that might be obtained from the described experiments, reflecting the known prokinetic effects of itopride.

Table 1: Effect of Itopride on Smooth Muscle Cell Contraction Frequency

Treatment GroupConcentration (M)Contraction Frequency (contractions/min)% Change from Vehicle
Vehicle Control -4.2 ± 0.50%
Itopride HCl 10⁻⁸5.8 ± 0.6+38%
Itopride HCl 10⁻⁷8.1 ± 0.7+93%
Itopride HCl 10⁻⁶9.5 ± 0.8+126%
Neostigmine 10⁻⁹6.5 ± 0.5+55%

Data are presented as mean ± SEM. Contractions were measured via video microscopy and image analysis.

Table 2: Reversal of Dopamine-Induced Inhibition by Itopride

Treatment GroupConcentration (M)Acetylcholine (ACh) Release (pmol/well)% of Control
Control -150 ± 12100%
Dopamine 10⁻⁸95 ± 1063%
Itopride HCl 10⁻⁷215 ± 18143%
Dopamine + Itopride HCl 10⁻⁸ + 10⁻⁷185 ± 15123%

ACh levels in the supernatant were quantified using an ELISA kit.

Conclusion

The co-culture of enteric neurons and smooth muscle cells is a valuable in vitro model for elucidating the mechanism of action of prokinetic agents. The protocols and data presented herein provide a robust framework for researchers to investigate how this compound modulates neuro-muscular signaling in the gut, thereby enhancing contractility. This model can be further adapted to screen novel drug candidates and study the pathophysiology of gastrointestinal motility disorders.

References

Troubleshooting & Optimization

Improving the aqueous solubility of Itopride Hydrochloride for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Itopride Hydrochloride Solubility

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the aqueous solubility of this compound in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

A1: this compound is generally considered to be very soluble in water.[1] Published data indicates its solubility in water can be as high as 78 mg/mL.[2] In phosphate-buffered saline (PBS) at pH 7.2, the solubility is approximately 10 mg/mL.[3] However, the effective solubility can be influenced by the pH, buffer composition, and temperature of the medium.

Q2: I'm observing precipitation when dissolving this compound in my aqueous buffer. What could be the cause?

A2: Several factors can lead to precipitation:

  • pH Shift: this compound's solubility is pH-dependent. The pH of a 1% w/v solution in water is between 4.0 and 5.0.[1] If your buffer system shifts the pH outside of the optimal range, the solubility can decrease, leading to precipitation.

  • Common Ion Effect: If your buffer contains a high concentration of chloride ions, it can suppress the dissolution of the hydrochloride salt, a phenomenon known as the common ion effect.[4][5]

  • Concentration: You may be exceeding the solubility limit for your specific experimental conditions (e.g., temperature, buffer components).

  • Purity of Compound: Impurities in the this compound powder could affect its solubility.

Q3: What solvents can be used to prepare a high-concentration stock solution?

A3: For preparing high-concentration stock solutions, several solvents can be used. It is crucial to consider the tolerance of your in vitro system to these solvents.

  • Water: Very soluble.[1]

  • Methanol: Freely soluble.[1]

  • Dimethyl Sulfoxide (DMSO): Soluble at approximately 78 mg/mL.[2]

  • Ethanol: Sparingly soluble, with a reported solubility of 38 mg/mL.[2]

When using organic solvents like DMSO or ethanol, ensure the final concentration in your assay medium is low enough to avoid solvent-induced artifacts.[3]

Q4: How does pH impact the solubility of this compound?

A4: Itopride is a basic drug, and its hydrochloride salt form enhances its aqueous solubility. The solubility is generally higher in acidic to neutral pH ranges where the molecule remains protonated (ionized). As the pH becomes more alkaline, the compound may convert to its less soluble free base form, potentially leading to precipitation. Studies have often used acidic mediums (e.g., 0.1 N HCl) for dissolution testing, reflecting its good solubility in gastric pH.[6][7][8]

Q5: Are there any excipients that can help improve or maintain solubility in my assay?

A5: Yes, certain pharmaceutical excipients can be used, provided they do not interfere with your assay.

  • Co-solvents: Small amounts of propylene glycol or polyethylene glycol (PEG) may be used, as Itopride HCl is sparingly soluble in these.[9]

  • Surfactants: Non-ionic surfactants at low concentrations can help maintain solubility and prevent precipitation upon dilution of a stock solution.

  • Polymers: Hydrophilic polymers like hydroxypropyl methylcellulose (HPMC) are used in oral formulations to control release and can help maintain a supersaturated state.[10] While not typical for in vitro assays, this principle highlights the utility of polymers in modulating solubility.

Troubleshooting Guide

Problem 1: Precipitate forms when diluting a DMSO stock solution into an aqueous buffer.

  • Cause: The drug is crashing out of solution because the aqueous buffer cannot maintain the high concentration achieved in the DMSO stock. This is a common issue with many compounds.

  • Solutions:

    • Reduce Stock Concentration: Prepare a more dilute stock solution in DMSO.

    • Modify Dilution Method: Add the stock solution to the buffer drop-wise while vortexing vigorously to ensure rapid mixing and prevent localized high concentrations.

    • Use an Intermediate Solvent: Perform a serial dilution, first into a solvent like ethanol or a buffer containing a small percentage of a co-solvent, before the final dilution into the aqueous assay medium.

    • Warm the Buffer: Gently warming the aqueous buffer (if compatible with your assay) before adding the stock solution can temporarily increase solubility.

Problem 2: Inconsistent or non-reproducible results in cell-based assays.

  • Cause: This could be due to incomplete dissolution or precipitation of the compound in the cell culture medium, leading to variations in the effective concentration of the drug that the cells are exposed to.

  • Solutions:

    • Verify Solution Clarity: Before adding the final drug solution to your cells, visually inspect it for any signs of precipitation or cloudiness. Centrifuge the solution and test the supernatant if necessary.

    • Prepare Fresh Solutions: this compound aqueous solutions are not recommended for storage for more than one day.[3] Always prepare fresh solutions immediately before your experiment.

    • Filter Sterilization: After preparing the final dilution, filter it through a 0.22 µm syringe filter compatible with your solvent to remove any undissolved micro-precipitates.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₀H₂₆N₂O₄ · HCl[3]
Molecular Weight 394.9 g/mol [3][11]
Appearance White to pale yellowish-white crystalline powder[1]
Melting Point 191-198 °C[1][12]
pH (1% solution) 4.0 - 5.0[1]
pKa Not explicitly found in searches, but as a basic amine, it will be protonated at acidic pH.

Table 2: Solubility of this compound in Various Solvents

SolventSolubilityReference
Water Very soluble; 78 mg/mL[1][2]
Methanol Freely soluble[1][9]
PBS (pH 7.2) ~10 mg/mL[3]
DMSO ~78 mg/mL[2]
Dimethylformamide (DMF) ~1 mg/mL[3][9]
Ethanol Sparingly soluble; 38 mg/mL[1][2]
Acetic Acid Freely soluble (glacial); Sparingly soluble[1][12]
Ether Practically insoluble[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Aqueous Stock Solution in Buffer

  • Objective: To prepare a clear, sterile aqueous stock solution of this compound.

  • Materials:

    • This compound powder

    • Phosphate-Buffered Saline (PBS), pH 7.2

    • Sterile conical tubes

    • Vortex mixer

    • 0.22 µm sterile syringe filter

  • Methodology:

    • Weigh 10 mg of this compound powder and place it into a sterile conical tube.

    • Add 1 mL of PBS, pH 7.2, to the tube.

    • Vortex the tube vigorously for 2-3 minutes until the solid is completely dissolved. The solubility in PBS is approximately 10 mg/mL, so it should dissolve fully.[3]

    • Visually inspect the solution against a dark background to ensure no particulate matter is present.

    • To ensure sterility and remove any potential micro-precipitates, pass the solution through a 0.22 µm sterile syringe filter into a new sterile tube.

    • Use this stock solution immediately. It is not recommended to store aqueous solutions for more than one day.[3]

Protocol 2: Preparation of a 20 mM DMSO Stock Solution

  • Objective: To prepare a high-concentration stock solution in an organic solvent for subsequent dilution into aqueous media.

  • Materials:

    • This compound powder (MW: 394.9 g/mol )

    • Anhydrous, cell-culture grade DMSO

    • Sterile microcentrifuge tubes

  • Methodology:

    • Calculate the required mass: For 1 mL of a 20 mM solution, you need: Mass = 20 mmol/L * 1 L/1000 mL * 394.9 g/mol * 1 mL = 7.898 mg

    • Weigh approximately 7.9 mg of this compound and place it in a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO.

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can assist if needed.

    • This stock solution can be stored at -20°C. Before use, thaw completely and vortex to ensure homogeneity.

Visualizations

Solubility_Troubleshooting_Workflow start Start: Dissolve Itopride HCl check_sol Is the solution clear? start->check_sol precip Precipitation or Cloudiness Observed check_sol->precip No success Solution Ready for Assay (Use Fresh) check_sol->success Yes strategy Select a Solubilization Strategy precip->strategy ph_adjust Adjust pH to 4.0-6.0 (if assay permits) strategy->ph_adjust pH Issue? cosolvent Use a Co-solvent (e.g., DMSO, Ethanol) strategy->cosolvent Solvent Issue? dilute Reduce Final Concentration strategy->dilute Concentration Issue? recheck Re-check for Clarity ph_adjust->recheck cosolvent->recheck dilute->recheck recheck->success Yes fail Precipitation Persists: Consider alternative formulation strategy recheck->fail No

Caption: A decision workflow for troubleshooting Itopride HCl solubility issues.

Stock_Preparation_Workflow cluster_aqueous Aqueous Stock Preparation cluster_organic Organic Stock Preparation weigh_aq 1. Weigh Itopride HCl add_buffer 2. Add Aqueous Buffer (e.g., PBS) weigh_aq->add_buffer vortex_aq 3. Vortex until clear add_buffer->vortex_aq filter_aq 4. Sterile filter (0.22 µm) vortex_aq->filter_aq use_aq 5. Use Immediately filter_aq->use_aq weigh_org 1. Weigh Itopride HCl add_dmso 2. Add DMSO weigh_org->add_dmso vortex_org 3. Vortex until clear add_dmso->vortex_org store_org 4. Store at -20°C vortex_org->store_org

Caption: Experimental workflows for aqueous and organic stock solution preparation.

pH_Effect_Diagram low_ph Low pH (Acidic) e.g., pH 1-5 protonated Itopride-H⁺ (Cationic Form) [HIGH SOLUBILITY] low_ph->protonated Favors high_ph High pH (Alkaline) e.g., pH > 8 free_base Itopride (Free Base) [LOW SOLUBILITY] high_ph->free_base Favors protonated->free_base Deprotonation (as pH increases) free_base->protonated Protonation (as pH decreases)

Caption: The effect of pH on the ionization and solubility of Itopride.

References

Technical Support Center: Stability-Indicating Assay Development for Itopride Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the development of stability-indicating assay methods for Itopride Hydrochloride.

Frequently Asked Questions (FAQs)

1. What is a stability-indicating assay method?

A stability-indicating assay is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API), this compound in this case, without interference from its degradation products, impurities, or excipients. The method should be able to separate the intact drug from its potential degradation products that may form during storage or under stress conditions.

2. Why is the development of a stability-indicating method crucial for this compound?

Developing a stability-indicating method is essential to ensure the safety, efficacy, and quality of the drug product over its shelf life. It allows for the monitoring of the drug's stability and the detection of any degradation, which could impact its therapeutic effect or produce toxic byproducts. Regulatory agencies require stability-indicating methods as part of the drug approval process.

3. What are the typical stress conditions for forced degradation studies of this compound?

Forced degradation studies for this compound typically involve exposing the drug substance to conditions more severe than accelerated stability testing. Common stress conditions include:

  • Acidic Hydrolysis: e.g., 1.0 N HCl at 80°C for 4 hours.[1]

  • Alkaline Hydrolysis: e.g., 1.0 N NaOH at 80°C for 4 hours.[1]

  • Oxidative Degradation: e.g., 15% H₂O₂ at 70°C for 4 hours.[1]

  • Thermal Degradation: e.g., Dry heat at 100°C for up to 168 hours.[1]

  • Photolytic Degradation: Exposure to 1.2 million lux hours of fluorescent light and 200 Wh/m² of UV light.[1]

4. What type of analytical technique is most suitable for a stability-indicating assay of this compound?

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common and suitable technique for developing a stability-indicating assay for this compound.[2][3][4] This is due to its high resolving power, sensitivity, and ability to separate a wide range of compounds, including the parent drug and its degradation products.

5. What are the key parameters to validate for a stability-indicating HPLC method according to ICH guidelines?

The key validation parameters as per the International Council for Harmonisation (ICH) guidelines include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[4]

Troubleshooting Guides

This section addresses common issues encountered during the development and execution of a stability-indicating HPLC assay for this compound.

Problem Potential Cause(s) Troubleshooting Steps
Poor peak shape (tailing or fronting) for this compound. 1. Inappropriate mobile phase pH. 2. Column degradation or contamination. 3. Sample solvent incompatible with the mobile phase. 4. Column overload.1. Adjust the mobile phase pH. This compound is a basic compound, so a slightly acidic pH (e.g., pH 3.0-4.0) can improve peak shape.[4][5] 2. Flush the column with a strong solvent, or replace the column if necessary. 3. Dissolve the sample in the mobile phase or a solvent with a similar composition. 4. Reduce the sample concentration or injection volume.
Inadequate separation between this compound and its degradation products. 1. Mobile phase composition is not optimal. 2. Inappropriate column chemistry. 3. Flow rate is too high.1. Modify the mobile phase composition. Vary the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer.[1][2] 2. Try a different column with a different stationary phase (e.g., C8 instead of C18) or a different particle size. 3. Reduce the flow rate to increase the resolution between peaks.
Drifting baseline in the chromatogram. 1. Column not equilibrated. 2. Mobile phase composition changing over time. 3. Detector lamp is failing.1. Ensure the column is thoroughly equilibrated with the mobile phase before starting the analysis. 2. Prepare fresh mobile phase and ensure it is well-mixed and degassed. 3. Check the detector lamp's usage hours and replace it if necessary.
Inconsistent retention times. 1. Fluctuation in pump pressure or flow rate. 2. Changes in mobile phase composition. 3. Temperature variations.1. Check the HPLC pump for leaks and ensure proper functioning. 2. Prepare the mobile phase accurately and consistently. 3. Use a column oven to maintain a constant temperature.
No degradation observed under stress conditions. 1. Stress conditions are not harsh enough. 2. The drug is highly stable under the applied conditions.1. Increase the duration, temperature, or concentration of the stressor. For example, if no degradation is seen with 1N HCl, try a higher concentration or a longer heating time. 2. While this compound is reported to be stable under photolytic and thermal stress, ensure the conditions applied are rigorous enough to confirm this.[1]

Data Presentation

Table 1: Summary of Forced Degradation Studies for this compound
Stress ConditionReagent/ConditionDurationTemperature% Degradation (Approximate)Major Degradation Products IdentifiedReference
Acid Hydrolysis1.0 N HCl4 hours80°C10-20%N-oxide and others[1]
Alkaline Hydrolysis1.0 N NaOH4 hours80°C10-20%N-dealkylated and others[1]
Oxidative15% H₂O₂4 hours70°C10-20%N-oxide and others[1]
Thermal (Dry Heat)-168 hours100°CNo significant degradation-[1]
Photolytic1.2 million lux h (fluorescent) & 200 Wh/m² (UV)-AmbientNo significant degradation-[1]
Table 2: Comparison of Validated HPLC Methods for this compound Assay
ParameterMethod 1Method 2Method 3
Column Kromasil C18 (250x4.6 mm, 5µm)C8 (250 mm x 4.6 mm, 5µm)Phenomenex C18
Mobile Phase Methanol: Water (55:45 v/v)Buffer (pH 3.0): Acetonitrile (75:25 v/v)Methanol: Water: Acetonitrile (50:40:10 v/v/v)
Flow Rate 1.0 mL/min1.0 mL/minNot Specified
Detection Wavelength 215 nm220 nm268 nm
Retention Time Not specified4.217 min2.1 min
Linearity Range 5-500 µg/mL80-120% of nominal concentrationNot Specified
Reference [1][4][6]

Experimental Protocols

Forced Degradation Study Protocol

Objective: To generate degradation products of this compound under various stress conditions to develop and validate a stability-indicating assay method.

Materials:

  • This compound pure drug

  • Hydrochloric acid (HCl), 1.0 N

  • Sodium hydroxide (NaOH), 1.0 N

  • Hydrogen peroxide (H₂O₂), 15%

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Water bath, oven, photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

  • Acid Hydrolysis:

    • Take a known volume of the stock solution and add an equal volume of 1.0 N HCl.

    • Heat the solution at 80°C for 4 hours in a water bath.

    • After cooling, neutralize the solution with 1.0 N NaOH.

    • Dilute the solution with the mobile phase to a suitable concentration for HPLC analysis.

  • Alkaline Hydrolysis:

    • Take a known volume of the stock solution and add an equal volume of 1.0 N NaOH.

    • Heat the solution at 80°C for 4 hours in a water bath.

    • After cooling, neutralize the solution with 1.0 N HCl.

    • Dilute the solution with the mobile phase to a suitable concentration for HPLC analysis.

  • Oxidative Degradation:

    • Take a known volume of the stock solution and add an equal volume of 15% H₂O₂.

    • Heat the solution at 70°C for 4 hours.

    • Dilute the solution with the mobile phase to a suitable concentration for HPLC analysis.

  • Thermal Degradation:

    • Keep the solid drug substance in an oven at 100°C for 168 hours.

    • After the specified time, dissolve the sample in the mobile phase to a suitable concentration for HPLC analysis.

  • Photolytic Degradation:

    • Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • After exposure, dissolve the sample in the mobile phase to a suitable concentration for HPLC analysis.

  • Control Sample: Prepare a control sample of this compound at the same concentration as the stressed samples, without subjecting it to any stress conditions.

  • Analysis: Analyze all the stressed samples and the control sample by the developed HPLC method.

Stability-Indicating HPLC Method Protocol

Objective: To quantify this compound and separate it from its degradation products.

Instrumentation and Conditions:

  • HPLC System: A system with a pump, autosampler, column oven, and UV detector.

  • Column: Kromasil C18 (250x4.6 mm, 5µm).[1]

  • Mobile Phase: A filtered and degassed mixture of Methanol and Water (55:45 v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: Ambient.

  • Detection Wavelength: 215 nm.[1]

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare a standard solution of this compound in the mobile phase at a known concentration (e.g., 100 µg/mL).

  • Sample Preparation: Prepare the sample solutions (from forced degradation studies or stability samples) by diluting them with the mobile phase to fall within the linear range of the method.

  • System Suitability: Inject the standard solution multiple times (e.g., five times) and check for system suitability parameters like %RSD of peak area, theoretical plates, and tailing factor.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Calculate the amount of this compound in the samples by comparing the peak area with that of the standard. The percentage of degradation can be calculated by comparing the peak area of the intact drug in the stressed sample to that in the control sample.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis HPLC Analysis cluster_validation Method Validation stock Prepare Itopride HCl Stock Solution (1 mg/mL) acid Acid Hydrolysis (1.0 N HCl, 80°C) stock->acid Expose to stress conditions alkali Alkaline Hydrolysis (1.0 N NaOH, 80°C) stock->alkali Expose to stress conditions oxidative Oxidative Degradation (15% H₂O₂, 70°C) stock->oxidative Expose to stress conditions thermal Thermal Stress (100°C) stock->thermal Expose to stress conditions photo Photolytic Stress stock->photo Expose to stress conditions hplc Inject into HPLC System acid->hplc Dilute & Analyze alkali->hplc Dilute & Analyze oxidative->hplc Dilute & Analyze thermal->hplc Dilute & Analyze photo->hplc Dilute & Analyze data Data Acquisition & Peak Integration hplc->data specificity Specificity data->specificity Validate Method linearity Linearity & Range data->linearity Validate Method accuracy Accuracy data->accuracy Validate Method precision Precision data->precision Validate Method robustness Robustness data->robustness Validate Method

Caption: Experimental workflow for the development of a stability-indicating assay.

forced_degradation_pathway cluster_degradation Degradation Products cluster_stable Stable Conditions itopride This compound (Intact Drug) acid_deg Acidic Degradation Products (e.g., N-oxide) itopride->acid_deg Acidic Hydrolysis alkali_deg Alkaline Degradation Products (e.g., N-dealkylated) itopride->alkali_deg Alkaline Hydrolysis oxi_deg Oxidative Degradation Products (e.g., N-oxide) itopride->oxi_deg Oxidation thermal_stable No significant degradation itopride->thermal_stable Thermal Stress photo_stable No significant degradation itopride->photo_stable Photolytic Stress

Caption: Forced degradation pathways of this compound.

troubleshooting_logic start Chromatographic Issue Identified q1 Is the peak shape poor (tailing/fronting)? start->q1 q2 Is there inadequate separation? q1->q2 No ans1 Adjust mobile phase pH Check column health Optimize sample solvent q1->ans1 Yes q3 Is the baseline drifting? q2->q3 No ans2 Modify mobile phase ratio Try a different column Reduce flow rate q2->ans2 Yes ans3 Equilibrate column longer Prepare fresh mobile phase Check detector lamp q3->ans3 Yes end Issue Resolved q3->end No ans1->end ans2->end ans3->end

Caption: Troubleshooting decision tree for HPLC analysis.

References

Technical Support Center: Optimization of Itopride Hydrochloride Extraction from Plasma

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the extraction of Itopride Hydrochloride from plasma samples. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimental procedures.

Comparative Data of Extraction Methods

The following table summarizes the quantitative data for Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and an illustrative Solid-Phase Extraction (SPE) method for this compound from plasma.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE) (Illustrative)
Recovery >80%[1]66% - >80%[2][3]>90% (Typical for optimized method)
Linearity Range 5 - 1000 ng/mL[1]0.5 - 1000 ng/mL[4]0.5 - 1000 ng/mL (Typical)
Lower Limit of Quantitation (LLOQ) 5 ng/mL[1]0.5 - 14 ng/mL[2][4]0.5 ng/mL (Typical)
Matrix Effect Prone to significant matrix effectsModerate matrix effectsMinimal matrix effects
Throughput HighModerateHigh (with automation)
Selectivity LowModerateHigh

Experimental Protocols

Detailed methodologies for the three key extraction techniques are provided below.

Protein Precipitation (PPT)

This method is rapid and simple, making it suitable for high-throughput screening.

Materials:

  • Plasma sample containing this compound

  • Acetonitrile (ACN), HPLC grade

  • 10% Perchloric Acid[1]

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 200 µL of the plasma sample into a microcentrifuge tube.

  • Add 600 µL of cold acetonitrile (or 10% perchloric acid) to the plasma sample.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant containing this compound.

  • The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.

Liquid-Liquid Extraction (LLE)

LLE offers a cleaner extract compared to PPT by partitioning the analyte into an immiscible organic solvent.

Materials:

  • Plasma sample containing this compound

  • Extraction Solvents: Diethyl ether[2], Ethyl acetate, or a mixture of tert-butyl methyl ether and dichloromethane (70:30, v/v)

  • Alkalinizing agent (e.g., saturated borax solution or 1M NaOH)

  • Glass centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Pipette 500 µL of the plasma sample into a glass centrifuge tube.

  • Add a suitable internal standard.

  • Add 100 µL of an alkalinizing agent to adjust the pH and ensure Itopride is in its free base form.

  • Add 2 mL of the selected organic extraction solvent.

  • Vortex the mixture for 5 minutes to facilitate the extraction.

  • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable mobile phase for analysis.

Solid-Phase Extraction (SPE) - Illustrative Method

While a specific validated SPE method for this compound was not found in the literature, a plausible protocol based on its properties as a basic drug is presented below. A mixed-mode cation exchange SPE cartridge is recommended for high selectivity.[5][6]

Materials:

  • Plasma sample containing this compound

  • Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX)

  • Conditioning Solvents: Methanol, HPLC grade water

  • Wash Solvent: 2% Formic acid in water, followed by Methanol

  • Elution Solvent: 5% Ammonium hydroxide in methanol

  • SPE manifold

Procedure:

  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of HPLC grade water.

  • Sample Loading: Dilute 500 µL of the plasma sample with 500 µL of 4% phosphoric acid in water and load it onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences, followed by 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute the retained this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for analysis.

Troubleshooting Guides

Protein Precipitation (PPT)
IssuePossible Cause(s)Suggested Solution(s)
Low Recovery Incomplete protein precipitation. Adsorption of the analyte to the precipitated protein.Ensure the precipitating agent is added in the correct ratio (typically 3:1 or 4:1, solvent to plasma). Vortex vigorously and allow sufficient time for precipitation. Try a different precipitating solvent (e.g., methanol, perchloric acid).
High Matrix Effects (Ion Suppression/Enhancement) Co-elution of endogenous plasma components (e.g., phospholipids) with the analyte.Dilute the supernatant before injection. Optimize the chromatographic conditions to separate the analyte from the interfering matrix components. Consider using a phospholipid removal plate.
Poor Peak Shape Injection of a large volume of organic solvent into a highly aqueous mobile phase.Evaporate the supernatant and reconstitute in the initial mobile phase. Reduce the injection volume.
Clogged LC Column Incomplete removal of precipitated proteins.Ensure complete centrifugation to pellet all proteins. Filter the supernatant through a 0.22 µm filter before injection.
Liquid-Liquid Extraction (LLE)
IssuePossible Cause(s)Suggested Solution(s)
Low Recovery Incorrect pH of the aqueous phase. Suboptimal extraction solvent. Incomplete phase separation. Emulsion formation.Adjust the pH of the plasma sample to be at least 2 pH units above the pKa of this compound to ensure it is in its neutral form. Test different extraction solvents or solvent mixtures. Increase centrifugation time and/or speed. To break emulsions, try adding salt, heating, cooling, or filtering through glass wool.
Poor Reproducibility Inconsistent vortexing time or intensity. Inaccurate pipetting of small volumes. Evaporation to dryness for too long.Standardize the vortexing procedure. Use calibrated pipettes and ensure proper technique. Avoid complete dryness during evaporation to prevent analyte loss; leave a small amount of solvent.
Contamination Impurities in the extraction solvent. Leaching from plastic tubes or caps.Use high-purity, HPLC-grade solvents. Use glass tubes and PTFE-lined caps.
Solid-Phase Extraction (SPE)
IssuePossible Cause(s)Suggested Solution(s)
Low Recovery Analyte breakthrough during loading. Incomplete elution. Sorbent drying out before sample loading.Decrease the flow rate during sample loading. Ensure the sample pH is appropriate for retention on the chosen sorbent. Use a stronger elution solvent or increase the elution volume. Do not let the sorbent bed go dry after conditioning and before sample loading.
High Matrix Effects Inadequate washing step. Co-elution of interferences.Optimize the wash solvent by increasing the organic content or changing the pH to remove interferences without eluting the analyte.
Inconsistent Results Variable flow rates. Inconsistent packing of SPE cartridges.Use an SPE manifold with a vacuum pump to ensure consistent flow rates. Use high-quality SPE cartridges from a reputable supplier.
Clogged Cartridge Particulate matter in the sample. Protein precipitation in the cartridge.Centrifuge or filter the plasma sample before loading. Dilute the plasma sample before loading to reduce viscosity.

Frequently Asked Questions (FAQs)

Q1: Which extraction method is best for my application?

A1: The choice of extraction method depends on your specific requirements:

  • Protein Precipitation (PPT) is ideal for rapid, high-throughput analysis where sample cleanup is less critical.

  • Liquid-Liquid Extraction (LLE) provides a good balance between sample cleanliness and throughput.

  • Solid-Phase Extraction (SPE) offers the highest selectivity and cleanest extracts, making it suitable for methods requiring low detection limits and minimal matrix effects.

Q2: How can I minimize matrix effects in my analysis?

A2: To minimize matrix effects, consider the following:

  • Use a more selective sample preparation technique like SPE.

  • Optimize your chromatographic separation to resolve your analyte from co-eluting matrix components.

  • Use a stable isotope-labeled internal standard that will co-elute with the analyte and experience similar matrix effects.

  • Dilute your sample extract before injection.

Q3: My recovery of this compound is consistently low. What should I check first?

A3: For low recovery, first check the pH of your sample. This compound is a basic compound, so for LLE and SPE, ensuring the correct pH is crucial for its retention and extraction. For LLE, the pH should be basic to neutralize the molecule for extraction into an organic solvent. For cation exchange SPE, the sample should be acidified to ensure the molecule is positively charged for retention.

Q4: Can I automate any of these extraction methods?

A4: Yes, all three methods can be automated to varying degrees. PPT and SPE are readily automated using 96-well plates and robotic liquid handling systems, which significantly increases throughput. LLE can also be automated, but it is generally more complex to set up.

Q5: What are the key differences between reversed-phase and mixed-mode SPE for this compound extraction?

A5:

  • Reversed-phase SPE relies on hydrophobic interactions. Itopride would be retained on a C18 or polymer-based sorbent from an aqueous sample and eluted with an organic solvent.

  • Mixed-mode SPE (specifically cation exchange) uses both hydrophobic and ion-exchange interactions. This provides a more selective extraction by allowing for rigorous washing steps to remove neutral and acidic interferences while the basic Itopride is retained by ion exchange.

Visualizations

Experimental Workflows

PPT_Workflow plasma Plasma Sample add_solvent Add Precipitating Solvent (e.g., ACN) plasma->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant analyze Analyze (LC-MS/MS) supernatant->analyze

LLE_Workflow plasma Plasma Sample + Internal Standard adjust_ph Adjust pH (Alkaline) plasma->adjust_ph add_solvent Add Organic Solvent adjust_ph->add_solvent vortex Vortex & Centrifuge add_solvent->vortex separate Separate Organic Layer vortex->separate evaporate Evaporate separate->evaporate reconstitute Reconstitute evaporate->reconstitute analyze Analyze (LC-MS/MS) reconstitute->analyze

SPE_Workflow condition Condition Cartridge load Load Sample condition->load wash Wash Interferences load->wash elute Elute Analyte wash->elute evaporate Evaporate & Reconstitute elute->evaporate analyze Analyze (LC-MS/MS) evaporate->analyze

References

Technical Support Center: Itopride Hydrochloride Efficacy Studies in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing animal models to study the efficacy of Itopride Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

A1: this compound exhibits a dual mechanism of action. It acts as a dopamine D2 receptor antagonist and an inhibitor of the enzyme acetylcholinesterase (AChE).[1][2][3][4][5] By blocking D2 receptors, it prevents dopamine's inhibitory effect on gastrointestinal motility.[2][6] By inhibiting AChE, it increases the concentration of acetylcholine, a neurotransmitter that promotes gut motility.[2][5][6]

Q2: Which animal models are most commonly used to evaluate the prokinetic effects of this compound?

A2: Rodents (rats and guinea pigs) and dogs are the most frequently reported animal models for studying the efficacy of this compound.[1][7][8] These models have been instrumental in demonstrating the drug's ability to accelerate gastric emptying and enhance gastrointestinal motility.[1][8]

Q3: What are the expected outcomes of this compound administration in these animal models?

A3: In preclinical studies, this compound has been shown to:

  • Accelerate gastric emptying.[1][8]

  • Increase gastrointestinal propulsive motility.[1]

  • Stimulate both peristaltic and segmental motility in the colon (in guinea pigs).[7]

  • Reverse dopamine-induced inhibition of gastric contractions.[8]

Q4: Are there any known species-specific differences in the response to this compound?

A4: While direct comparative studies are limited in the provided results, pharmacokinetic differences have been noted between Asian and Caucasian human populations, with Caucasians showing lower blood levels of the drug after oral administration.[4] Researchers should be mindful of potential metabolic and physiological differences between animal species that could influence experimental outcomes.

Troubleshooting Guides

Issue 1: High Variability in Gastric Emptying or Intestinal Transit Time Measurements

Potential Cause Troubleshooting Step
Inconsistent Fasting Period Ensure all animals are fasted for a standardized period before the experiment. The duration should be consistent across all experimental groups to minimize variability in baseline gastrointestinal motility.
Variable Meal Composition/Volume Use a standardized test meal with consistent composition, volume, and temperature for all animals. Variations can significantly impact gastric emptying rates.
Stress-Induced Motility Changes Acclimatize animals to the experimental procedures and handling to minimize stress. Stress can alter gastrointestinal motility and lead to inconsistent results. Consider performing procedures in a quiet, dedicated space.
Circadian Rhythm Effects Conduct experiments at the same time of day for all groups to control for diurnal variations in gastrointestinal function.
Inaccurate Measurement Technique Refine the technique for measuring gastric emptying or intestinal transit. For methods involving test meals or markers, ensure precise administration and accurate quantification at the endpoint.

Issue 2: Lack of a Dose-Dependent Prokinetic Effect

Potential Cause Troubleshooting Step
Inappropriate Dose Range The selected dose range may be too high (causing a plateau effect) or too low. Conduct a pilot dose-response study to determine the optimal dose range for the specific animal model and experimental conditions.
Drug Administration Route The route of administration may not be optimal for absorption. For oral administration, consider the vehicle used and the timing relative to feeding. Intravenous or intraperitoneal administration may provide more consistent drug exposure.
Metabolic Differences Be aware of potential rapid metabolism of the drug in the chosen animal model. Itopride is primarily metabolized by flavin-containing monooxygenase (FMO), not CYP450 enzymes.[6]
Interaction with Anesthetics If surgical procedures or imaging requiring anesthesia are used, be aware that some anesthetic agents can suppress gastrointestinal motility, potentially masking the prokinetic effects of Itopride. Select an anesthetic with minimal impact on gut function or allow for a sufficient recovery period before assessing motility.

Issue 3: Unexpected Adverse Events or Animal Mortality

Potential Cause Troubleshooting Step
Off-Target Effects at High Doses High doses of dopamine antagonists can potentially lead to extrapyramidal side effects, although Itopride has poor penetration across the blood-brain barrier.[4][9] If such effects are observed, reduce the dose. Prostatic atrophy has been observed in dogs at high doses in a 3-month toxicity study.[1]
Cholinergic Side Effects As an acetylcholinesterase inhibitor, Itopride enhances cholinergic activity, which could lead to side effects.[1] Monitor animals for signs of excessive cholinergic stimulation (e.g., salivation, lacrimation, urination, defecation).
Vehicle Toxicity The vehicle used to dissolve or suspend this compound may be causing toxicity. Conduct a vehicle-only control group to assess any adverse effects of the vehicle itself.
Underlying Health Issues in Animals Ensure that the animals used are healthy and free from underlying conditions that could be exacerbated by the experimental procedures or drug administration.

Data Presentation

Table 1: In Vitro Acetylcholinesterase (AChE) Inhibition

Compound Enzyme Source IC50 Reference
ItoprideElectric Eel AChE2.04 +/- 0.27 µM[10]
ItoprideGuinea Pig Gastrointestinal ChE (with BuChE inhibited)~0.5 µM[10]
NeostigmineElectric Eel AChE11.3 +/- 3.4 nM[10]

Table 2: Effect of Itopride on Ileal Peristalsis in Guinea Pigs

Treatment Concentration Effect on Propagation Velocity Statistical Significance Reference
Itopride10⁻¹⁰ - 10⁻⁶ MAccelerated velocity dose-dependentlyp < 0.05[8][11]
Dopamine10⁻⁸ MDecelerated velocity to 81.3 ± 5.4% of controlp < 0.05[8]
Dopamine + Itopride10⁻⁸ M + 10⁻⁷ MIncreased velocity to 109 ± 3.86% of controlp < 0.05[8]

Experimental Protocols

Protocol 1: Gastric Emptying Study in Rats

  • Animal Model: Male Wistar rats (200-250 g).

  • Acclimatization: House animals in a controlled environment (12-hour light/dark cycle, 22 ± 2°C) for at least one week before the experiment.

  • Fasting: Fast rats for 18-24 hours with free access to water.

  • Drug Administration: Administer this compound (e.g., 1, 3, 10 mg/kg) or vehicle (e.g., 0.5% carboxymethyl cellulose) orally (p.o.) 30 minutes before the test meal.

  • Test Meal: Administer a non-nutrient, semi-solid test meal (e.g., 1.5% methylcellulose containing a non-absorbable marker like phenol red) via oral gavage.

  • Endpoint: Euthanize the rats 20 minutes after the test meal administration.

  • Sample Collection: Clamp the pylorus and cardia, and carefully remove the stomach.

  • Analysis: Homogenize the stomach and its contents. Measure the amount of marker remaining in the stomach spectrophotometrically.

  • Calculation: Gastric emptying is calculated as: (1 - (Amount of marker in stomach / Amount of marker in test meal)) * 100%.

Protocol 2: In Vitro Acetylcholinesterase Inhibition Assay

  • Enzyme and Substrate: Use purified acetylcholinesterase (e.g., from electric eel) and acetylthiocholine as the substrate.

  • Reagents: Prepare a buffer solution (e.g., phosphate buffer, pH 8.0) and DTNB (Ellman's reagent).

  • Procedure: a. In a 96-well plate, add the buffer, DTNB, and different concentrations of this compound or a known inhibitor (e.g., neostigmine) as a positive control. b. Add the acetylcholinesterase enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C). c. Initiate the reaction by adding the substrate, acetylthiocholine. d. Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of Itopride. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Itopride_Mechanism_of_Action Itopride Itopride Hydrochloride D2R Dopamine D2 Receptor Itopride->D2R Antagonizes AChE Acetylcholinesterase (AChE) Itopride->AChE Inhibits ACh_release Acetylcholine (ACh) Release D2R->ACh_release Inhibits Motility_inhibition Inhibition of GI Motility D2R->Motility_inhibition Leads to ACh_breakdown ACh Breakdown AChE->ACh_breakdown Catalyzes Dopamine Dopamine Dopamine->D2R Activates ACh Acetylcholine (ACh) ACh_release->ACh ACh->ACh_breakdown Motility_stimulation Stimulation of GI Motility ACh->Motility_stimulation Promotes

Caption: Dual mechanism of action of this compound.

Gastric_Emptying_Workflow start Start acclimatize Animal Acclimatization (≥ 1 week) start->acclimatize fasting Fasting (18-24 hours) acclimatize->fasting grouping Randomize into Groups (Vehicle, Itopride Doses) fasting->grouping drug_admin Oral Administration (Vehicle or Itopride) grouping->drug_admin wait1 Wait 30 min drug_admin->wait1 meal_admin Administer Test Meal (with marker) wait1->meal_admin wait2 Wait 20 min meal_admin->wait2 euthanasia Euthanasia & Stomach Removal wait2->euthanasia analysis Stomach Content Analysis (Measure Marker) euthanasia->analysis calculation Calculate % Gastric Emptying analysis->calculation end End calculation->end

Caption: Experimental workflow for a rodent gastric emptying study.

Troubleshooting_Logic problem Unexpected Result (e.g., No Effect, High Variability) check_protocol Review Experimental Protocol problem->check_protocol check_drug Verify Drug Formulation (Dose, Vehicle, Stability) problem->check_drug check_animals Assess Animal Factors (Health, Stress, Fasting) problem->check_animals refine_protocol Refine Protocol (e.g., Standardize Fasting, Meal) check_protocol->refine_protocol pilot_study Conduct Pilot Study (Dose-Response) check_drug->pilot_study control_groups Implement Additional Controls (e.g., Vehicle-only) check_animals->control_groups solution Optimized & Validated Experiment refine_protocol->solution pilot_study->solution control_groups->solution

Caption: Logical approach to troubleshooting experimental issues.

References

Validation & Comparative

Itopride Hydrochloride vs. Mosapride Citrate: A Comparative Analysis of Prokinetic Effects on Gastric Emptying

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of itopride hydrochloride and mosapride citrate, two prokinetic agents utilized in the management of gastrointestinal motility disorders. The focus of this analysis is on their respective efficacies in modulating gastric emptying, supported by available experimental data. This document is intended to serve as a resource for researchers and professionals in the field of gastroenterology and drug development.

Executive Summary

This compound and mosapride citrate are both effective prokinetic agents, but they operate through distinct pharmacological mechanisms. Itopride exhibits a dual mechanism of action as a dopamine D2 receptor antagonist and an acetylcholinesterase inhibitor, leading to enhanced acetylcholine levels.[1] Mosapride, conversely, is a selective serotonin 5-HT4 receptor agonist. While both drugs have been shown to improve symptoms of functional dyspepsia and other motility-related disorders, direct head-to-head clinical trials with a primary endpoint of quantifying and comparing their effects on gastric emptying are not extensively available in the public domain. This guide synthesizes the available data from individual studies to provide an objective comparison.

Quantitative Data on Gastric Emptying

DrugStudy PopulationDosageGastric Emptying MeasurementKey FindingsReference
This compound Type 1 Diabetes with delayed gastric emptying150 mg/day for 6 weeks¹³C-octanoate breath testStatistically significant decrease in gastric emptying half-time (T1/2).
Healthy Volunteers100 mg or 200 mg t.i.d. for 7 daysScintigraphyNo statistically significant effect on gastric emptying.[2]
Functional Dyspepsia150 mg/day¹³C labeled octanoic acid breath testNo significant difference in gastric emptying compared to placebo.[3]
Mosapride Citrate Healthy Volunteers10 mg single doseEndoscopy and Radiopaque markersSignificantly enhanced gastric emptying.
Interferon-induced gastroparesis15 mg/dayScintigraphyImproved total and distal gastric motility.[4][4]
GERD patients on PPI15 mg/dayGastric Emptying ScanPrevented PPI-induced delay in gastric emptying.[5][5]

Experimental Protocols

The evaluation of gastric emptying is a critical component in assessing the efficacy of prokinetic agents. The following are summaries of methodologies employed in clinical studies.

Gastric Scintigraphy

Gastric scintigraphy is considered the gold standard for measuring gastric emptying.

  • Principle: This nuclear medicine technique involves the ingestion of a radiolabeled meal, followed by serial imaging to track the rate at which the meal empties from the stomach.

  • Protocol:

    • Radiolabeled Meal: A standardized meal (e.g., a 200g pancake or 100g ground beef) is prepared containing a gamma-emitting radioisotope, commonly Technetium-99m (⁹⁹ᵐTc)-sulfur colloid for solid-phase and Indium-111-diethylene triamine penta-acetic acid (¹¹¹In-DTPA) for liquid-phase tracking.[4]

    • Imaging: Immediately after meal ingestion, the patient is positioned under a gamma camera. Images are acquired at specified intervals (e.g., 0, 1, 2, and 4 hours) to quantify the amount of radioactivity remaining in the stomach over time.

    • Data Analysis: The data is used to calculate the gastric emptying half-time (T1/2), which is the time required for 50% of the radiolabeled meal to exit the stomach.

¹³C-Octanoate Breath Test

The ¹³C-Octanoate Breath Test is a non-invasive and reliable alternative to scintigraphy.

  • Principle: This test measures the rate of gastric emptying of a solid meal indirectly by detecting the appearance of ¹³CO₂ in the breath.

  • Protocol:

    • Test Meal: The patient consumes a standardized meal (e.g., a scrambled egg) containing ¹³C-octanoic acid.

    • Breath Sample Collection: Breath samples are collected at baseline and at regular intervals (e.g., every 15-30 minutes) for up to 4-6 hours after meal ingestion.

    • Analysis: The concentration of ¹³CO₂ in the breath samples is measured using mass spectrometry. The rate of ¹³CO₂ excretion is proportional to the rate of gastric emptying of the ¹³C-octanoic acid-labeled meal.

    • Data Analysis: The data is used to calculate the gastric emptying half-time (T1/2) and other parameters such as the lag phase.

Signalling Pathways and Experimental Workflow

To visualize the mechanisms of action and the process of a typical clinical trial, the following diagrams are provided.

G Experimental Workflow for a Gastric Emptying Study cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Phase cluster_assessment Assessment cluster_analysis Data Analysis p1 Patient Recruitment (e.g., Functional Dyspepsia diagnosis) p2 Informed Consent p1->p2 p3 Baseline Assessment (Symptoms, Medical History) p2->p3 rand Randomization p3->rand treatA Group A (this compound) rand->treatA Arm 1 treatB Group B (Mosapride Citrate) rand->treatB Arm 2 treatC Group C (Placebo) rand->treatC Arm 3 ge_test Gastric Emptying Test (Scintigraphy or Breath Test) treatA->ge_test symptom_score Symptom Assessment treatA->symptom_score treatB->ge_test treatB->symptom_score treatC->ge_test treatC->symptom_score analysis Statistical Analysis (Comparison of T1/2, Symptom Scores) ge_test->analysis symptom_score->analysis

A typical experimental workflow for a comparative gastric emptying study.

G Comparative Signaling Pathways of Itopride and Mosapride cluster_itopride This compound cluster_mosapride Mosapride Citrate itopride Itopride d2 Dopamine D2 Receptor itopride->d2 Antagonism ache Acetylcholinesterase (AChE) itopride->ache Inhibition ach Acetylcholine (ACh) Release d2->ach Inhibits ach_breakdown ACh Breakdown ache->ach_breakdown Catalyzes gastric_motility_i Increased Gastric Motility ach->gastric_motility_i mosapride Mosapride ht4 Serotonin 5-HT4 Receptor mosapride->ht4 Agonism ach_m Acetylcholine (ACh) Release ht4->ach_m Stimulates gastric_motility_m Increased Gastric Motility ach_m->gastric_motility_m

Signaling pathways of this compound and Mosapride Citrate.

Conclusion

Both this compound and mosapride citrate are valuable prokinetic agents that enhance gastric motility through different mechanisms of action. While both have demonstrated efficacy in improving symptoms associated with delayed gastric emptying, the available literature lacks direct head-to-head trials that provide a quantitative comparison of their effects on gastric emptying parameters. Itopride's dual action on dopamine D2 receptors and acetylcholinesterase offers a broad mechanism for enhancing gastrointestinal motility. Mosapride's selective agonism of 5-HT4 receptors provides a more targeted approach. The choice between these agents may depend on the specific clinical scenario, patient comorbidities, and potential for drug interactions. Further large-scale, randomized, double-blind, comparative trials are warranted to definitively establish the comparative efficacy of itopride and mosapride on gastric emptying.

References

Comparative Guide to Bioanalytical Method Validation for Itopride Hydrochloride in Rabbit Plasma

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of validated bioanalytical methods for the quantitative determination of Itopride Hydrochloride in rabbit plasma. It is intended for researchers, scientists, and drug development professionals involved in preclinical pharmacokinetic and bioanalytical studies. This document summarizes key performance parameters in tabular format, offers detailed experimental protocols, and visualizes the analytical workflow.

Introduction to this compound Bioanalysis

This compound is a prokinetic agent used for the treatment of gastrointestinal symptoms. The development and validation of a reliable bioanalytical method for its quantification in biological matrices, such as rabbit plasma, are crucial for pharmacokinetic and toxicokinetic studies. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a widely employed technique for this purpose due to its simplicity, cost-effectiveness, and robustness. More advanced techniques like Ultra-Performance Liquid Chromatography with tandem mass spectrometry (UPLC-MS/MS) offer higher sensitivity and selectivity, representing a powerful alternative.

Comparative Analysis of HPLC-UV Methods

Several studies have reported validated HPLC-UV methods for the determination of this compound in rabbit plasma. While the core principles remain the same, variations in chromatographic conditions and sample preparation techniques can influence the method's performance. Below is a comparative summary of key validation parameters from published methods.

Table 1: Comparison of Chromatographic Conditions for HPLC-UV Methods

ParameterMethod 1Method 2
Chromatographic Column Rubitas C18 (250×4.6mm, 5µm)[1][2][3]HILIC column[4][5][6]
Mobile Phase Acetonitrile: Methanol (60:40 V/V)[1][2][3]Methanol: Phosphate Buffer (30:70 v/v)[4][5][6]
Flow Rate 1.0 mL/min[1][2][3]1.0 mL/min[4][5][6]
Detection Wavelength 258 nm[1][2][3]258 nm[4][5][6]
Internal Standard Not specifiedOrnidazole[4][5]
Retention Time (Itopride) 4.571 min[1][2][3]6.249 min[4][5]
Retention Time (IS) -4.843 min[4][5]

Table 2: Comparison of Method Validation Parameters

ParameterMethod 1Method 2
Linearity Range 100-1200 ng/mL[1][2][3]2-15 µg/mL (2000-15000 ng/mL)[4][5][6]
Correlation Coefficient (r²) 0.9922 (in plasma)[1][2][3]0.998[6]
Accuracy (% Recovery) 93.87% (LQC), 96.81% (MQC), 97.07% (HQC)[1][2]100.1% (Itopride), 99.8% (IS)[4][5][6]
Precision (%RSD) Within 15%[1][2]Not explicitly stated in %
Lower Limit of Quantification (LLOQ) Below 200 ng/mL (LQC)[1][2]Not explicitly stated

Alternative Method: UPLC-MS/MS

While HPLC-UV methods are well-established, UPLC-MS/MS offers significant advantages in terms of sensitivity and specificity. A study developing a method for clebopride in human plasma utilized Itopride as an internal standard, demonstrating the suitability of UPLC-MS/MS for its detection at very low concentrations (pg/mL range)[7]. Although a specific validated method for Itopride quantification in rabbit plasma using UPLC-MS/MS was not found in the initial search, the existing data strongly suggests its potential as a superior alternative, particularly for studies requiring high sensitivity.

Experimental Protocols

Below are detailed methodologies for the key experiments involved in the validation of a bioanalytical method for this compound in rabbit plasma, based on the reviewed literature.

Method 1: HPLC-UV

1. Materials and Reagents:

  • This compound reference standard

  • HPLC grade Acetonitrile and Methanol

  • Pooled rabbit plasma (heparinized)

  • Water for HPLC[1]

2. Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatography system with UV detection.[1]

  • Column: Rubitas C18 (250×4.6mm, 5µm).[1][2][3]

  • Mobile Phase: Acetonitrile: Methanol (60:40 V/V).[1][2][3]

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Detection: UV at 258 nm.[1][2][3]

  • Injection Volume: 20 µL.[1]

3. Preparation of Standard and Quality Control (QC) Samples:

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • Working Standards: Prepare working standard solutions by serially diluting the stock solution.

  • Spiked Plasma Samples: Spike blank rabbit plasma with the working standard solutions to achieve calibration curve standards (e.g., 100, 200, 400, 600, 800, 1000, 1200 ng/mL) and QC samples (e.g., LQC: 200 ng/mL, MQC: 600 ng/mL, HQC: 1000 ng/mL).[1][2]

4. Sample Preparation (Protein Precipitation):

  • To a known volume of plasma sample (e.g., 0.5 mL), add a precipitating agent (e.g., 1 mL of acetonitrile or methanol).

  • Vortex the mixture for a specified time (e.g., 5-10 minutes).

  • Centrifuge the samples at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.[6]

  • Collect the supernatant and inject a portion into the HPLC system.

5. Method Validation:

  • Specificity: Analyze blank plasma to ensure no interference at the retention time of Itopride.

  • Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting peak area against concentration.

  • Accuracy and Precision: Analyze the QC samples (LQC, MQC, HQC) on three different days to determine intra-day and inter-day accuracy and precision.[1][2]

  • Recovery: Compare the peak area of extracted samples to that of unextracted standards at the same concentration to determine the extraction efficiency.[1][2]

  • Stability: Evaluate the stability of Itopride in plasma under various conditions, including short-term (bench-top), long-term (frozen), and freeze-thaw cycles.[1][2][3]

Visualizations

Diagram 1: Bioanalytical Method Validation Workflow

G cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_validation Method Validation Plasma Rabbit Plasma Sample Spike Spike with Itopride Standard Plasma->Spike Precipitate Protein Precipitation (Acetonitrile/Methanol) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into HPLC Supernatant->Inject Column C18 Column Separation Inject->Column Detect UV Detection at 258 nm Column->Detect Data Data Acquisition Detect->Data Linearity Linearity Data->Linearity Accuracy Accuracy Data->Accuracy Precision Precision Data->Precision Recovery Recovery Data->Recovery Stability Stability Data->Stability

Caption: Workflow for the validation of a bioanalytical method for this compound in rabbit plasma.

Diagram 2: Logical Relationship of Validation Parameters

G cluster_params Key Validation Parameters Method Validated Bioanalytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Sensitivity Sensitivity (LLOQ) Method->Sensitivity Stability Stability Method->Stability Reliable Reliable & Reproducible Results Specificity->Reliable Linearity->Reliable Accuracy->Reliable Precision->Reliable Sensitivity->Reliable Stability->Reliable

Caption: Interrelationship of key parameters for a validated bioanalytical method.

References

Navigating the Generic Landscape: A Comparative Dissolution Profile of Itopride Hydrochloride Formulations

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the in-vitro performance of various generic formulations of Itopride Hydrochloride compared to the innovator product. This guide provides researchers, scientists, and drug development professionals with essential data and methodologies for evaluating formulation bioequivalence.

This compound, a prokinetic agent, is widely used for the symptomatic treatment of various gastrointestinal motility disorders. Following patent expiry, numerous generic formulations have entered the market. While these generics offer a cost-effective alternative, ensuring their therapeutic equivalence to the innovator product is paramount. This guide presents a comparative analysis of the dissolution profiles of different generic this compound formulations, offering valuable insights into their in-vitro performance.

Comparative Dissolution Data

The following table summarizes the in-vitro dissolution data from various studies, comparing different generic formulations of this compound against the innovator product, Ganaton®. The data highlights the percentage of drug released at different time intervals under specified dissolution conditions.

FormulationDissolution MediumTime (hours)% Drug ReleasedReference
Innovator Product (Ganaton®) 0.1 N HCl1-[1][2]
2-[3]
4-[4]
8-[5]
12-[5]
Generic Formulation A (Sustained Release) 0.1 N HCl12~75%[2]
Generic Formulation B (Sustained Release) 0.1 N HCl12~75%[2]
Floating Tablet Formulation (F10) 0.1 N HCl12~98%[5]
2496.51% ± 1.75%[5]
Sustained Release Pellets (F3) 0.1 N HCl1296.46%[6]

Note: A dash (-) indicates that specific data points were not available in the cited literature. The presented data is a synthesis from multiple sources and direct comparison should be made with caution due to potential variations in experimental conditions.

Studies have shown that while many generic formulations exhibit comparable dissolution profiles to the innovator product, some significant differences can exist. For instance, a study evaluating eight generic brands of Itopride 150mg sustained-release capsules found that two brands had a difference factor (f1) outside the acceptable range when compared to the innovator product (Ganaton OD), questioning their bioequivalence.[1] Conversely, other studies have successfully developed sustained-release floating tablets and pellets with dissolution profiles that extend drug release over 12 to 24 hours.[5][6]

Experimental Protocols

The dissolution studies summarized in this guide predominantly employed the following methodologies, adhering to USP guidelines.

Apparatus:

  • USP Dissolution Apparatus I (Basket type) at a rotation speed of 50 rpm.[3]

  • USP Dissolution Apparatus II (Paddle type) at rotation speeds of 75 rpm or 100 rpm.[1][2][5]

Dissolution Media: A variety of dissolution media were utilized to simulate the physiological pH conditions of the gastrointestinal tract:

  • 900 ml of 0.1N Hydrochloric Acid (HCl) to simulate gastric fluid.[1][2][5]

  • Simulated Gastric Fluid (SGF, pH 1.2) without pepsin.[3]

  • Acetate Buffer (pH 4.5).[4][7]

  • Phosphate Buffer (pH 6.8).[3]

Temperature: In all cited experiments, the temperature of the dissolution medium was maintained at 37 ± 0.5 °C.[1][2][3][5]

Sampling: Samples of the dissolution medium were withdrawn at predetermined time intervals. The volume of the withdrawn sample was typically replaced with fresh, pre-warmed dissolution medium to maintain a constant volume.

Analysis: The concentration of dissolved this compound in the collected samples was determined using a validated High-Performance Liquid Chromatography (HPLC) method or UV spectrophotometry at a λmax of 258nm.[1][2][6]

Bioequivalence Assessment: The comparison of dissolution profiles was often performed using model-independent methods, calculating the difference factor (f1) and the similarity factor (f2). An f2 value between 50 and 100 suggests similarity between the two dissolution profiles.[1][4][7]

Experimental Workflow for Comparative Dissolution Study

The following diagram illustrates the typical workflow for a comparative dissolution study of generic this compound formulations.

Dissolution_Workflow start Start: Select Formulations (Generic vs. Innovator) setup Prepare Dissolution Apparatus (USP Type I or II) start->setup media Prepare Dissolution Medium (e.g., 0.1N HCl, 37°C) setup->media dissolution Perform Dissolution Test (Controlled RPM) media->dissolution sampling Withdraw Samples at Pre-defined Time Points dissolution->sampling analysis Analyze Samples (HPLC or UV-Vis) sampling->analysis data Calculate % Drug Dissolved analysis->data comparison Compare Dissolution Profiles (f1 and f2 factors) data->comparison end End: Report Findings comparison->end

Caption: Workflow of a comparative dissolution profile study.

This guide provides a foundational understanding of the comparative dissolution profiles of generic this compound formulations. For researchers and drug development professionals, these findings underscore the importance of rigorous in-vitro testing to ensure the therapeutic equivalence and interchangeability of generic drug products.

References

Assessing the Selectivity of Itopride Hydrochloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the receptor selectivity of a compound is paramount. This guide provides a detailed comparison of Itopride Hydrochloride's binding affinity and functional activity at the dopamine D2 receptor versus other key receptors, supported by experimental data and methodologies.

This compound is a prokinetic agent with a dual mechanism of action: antagonism of dopamine D2 receptors and inhibition of acetylcholinesterase (AChE)[1][2][3][4][5][6][7][8][9]. This unique combination of activities enhances gastrointestinal motility, making it an effective treatment for functional dyspepsia and other gastrointestinal disorders[4][8][9]. A key aspect of its pharmacological profile is its selectivity, particularly its differentiation from other prokinetic agents that may interact with a broader range of receptors, leading to undesirable side effects.

Comparative Receptor Binding and Enzyme Inhibition

To quantitatively assess the selectivity of this compound, the following table summarizes its inhibitory concentration (IC50) for acetylcholinesterase and provides a qualitative comparison of its affinity for other receptors based on available data.

TargetThis compound Affinity/ActivityComparator AgentComparator Affinity/ActivityReference
Acetylcholinesterase (AChE) IC50: 2.04 ± 0.27 µMNeostigmineIC50: 11.3 ± 3.4 nM[1]
Butyrylcholinesterase (BuChE) ~100-fold lower affinity than for AChE--[10]
Dopamine D2 Receptor AntagonistHaloperidolHigh affinity antagonist[11]
Serotonin 5-HT4 Receptor No affinityCisapride, MosaprideAgonists[7]
Serotonin 5-HT3 Receptor No significant affinity reportedOndansetronPotent antagonist-
Muscarinic Receptors No significant affinity reportedAtropinePotent antagonist-
Adrenergic Receptors No significant affinity reportedPhentolamine (α), Propranolol (β)Antagonists-

Key Findings from the Data:

  • Acetylcholinesterase Inhibition: Itopride demonstrates moderate potency as an inhibitor of acetylcholinesterase, with an IC50 value of 2.04 µM[10]. Importantly, it exhibits significant selectivity for AChE over butyrylcholinesterase (BuChE), with approximately 100-fold lower affinity for the latter[10]. This selectivity is a critical feature, as non-selective cholinesterase inhibitors can lead to a broader range of cholinergic side effects. The inhibition of AChE by itopride is reversible and of a "mixed" type[10].

  • High Selectivity Against 5-HT4 Receptors: A significant point of differentiation for itopride is its lack of affinity for the 5-HT4 receptor[7]. This is in stark contrast to other prokinetic agents like cisapride and mosapride, which are 5-HT4 agonists[7]. The cardiac side effects associated with cisapride have been linked to its 5-HT4 receptor activity, highlighting the safety advantage of itopride's selectivity in this regard.

  • Negligible Affinity for Other Receptors: There is no significant evidence to suggest that itopride interacts with 5-HT3, muscarinic, or adrenergic receptors. This high degree of selectivity contributes to its favorable side-effect profile, minimizing the anticholinergic, cardiovascular, and other off-target effects often seen with less selective compounds.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the assessment of itopride's selectivity.

Radioligand Binding Assay for Dopamine D2 Receptor

This assay is employed to determine the binding affinity of a test compound (like itopride) for the dopamine D2 receptor.

Objective: To quantify the binding affinity (Ki) of a test compound for the D2 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes expressing human dopamine D2 receptors (e.g., from CHO or HEK293 cells).

  • Radioligand: Typically [3H]-Spiperone or [125I]-Iodosulpride.

  • Test compound (this compound).

  • Non-specific binding control: A high concentration of a known D2 antagonist (e.g., haloperidol or sulpiride).

  • Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing D2 receptors in a cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in the incubation buffer.

  • Assay Setup: In a 96-well plate, add the incubation buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • Total and Non-specific Binding: For total binding wells, no competing ligand is added. For non-specific binding wells, a saturating concentration of the non-specific binding control is added.

  • Incubation: Add the prepared cell membranes to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G Workflow for Radioligand Binding Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes with D2 Receptors setup_plate Set up 96-well Plate (Total, Non-specific, Test) prep_membranes->setup_plate prep_reagents Prepare Radioligand, Test Compound, and Buffers prep_reagents->setup_plate incubation Incubate at 25°C setup_plate->incubation filtration Filter to Separate Bound/Unbound Ligand incubation->filtration washing Wash Filters filtration->washing quantification Quantify Radioactivity (Scintillation Counting) washing->quantification calculation Calculate IC50 and Ki quantification->calculation

Workflow for Radioligand Binding Assay
Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is used to determine the inhibitory activity of a compound on acetylcholinesterase.

Objective: To measure the IC50 of a test compound for AChE by quantifying the reduction in the rate of acetylcholine hydrolysis.

Materials:

  • Purified acetylcholinesterase (e.g., from electric eel or human recombinant).

  • Substrate: Acetylthiocholine iodide (ATCI).

  • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

  • Test compound (this compound).

  • Phosphate buffer (pH 8.0).

  • 96-well microplate reader.

Procedure:

  • Reagent Preparation: Prepare solutions of AChE, ATCI, DTNB, and the test compound in the phosphate buffer.

  • Assay Setup: In a 96-well plate, add the buffer, varying concentrations of the test compound, and the AChE solution.

  • Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add DTNB and then ATCI to each well to start the enzymatic reaction.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of the reaction is proportional to the rate of increase in absorbance.

  • Data Analysis: The rate of reaction for each concentration of the inhibitor is calculated. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate in the absence of the inhibitor. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

G Signaling Pathway of Acetylcholinesterase Inhibition Assay cluster_reactants Reactants cluster_reaction Reaction cluster_outcome Measurement AChE Acetylcholinesterase (AChE) Hydrolysis AChE hydrolyzes ATCI AChE->Hydrolysis ATCI Acetylthiocholine (ATCI) ATCI->Hydrolysis DTNB DTNB (Ellman's Reagent) Reaction_DTNB Thiocholine reacts with DTNB DTNB->Reaction_DTNB Inhibitor Itopride HCl Inhibitor->AChE Thiocholine Thiocholine Hydrolysis->Thiocholine Thiocholine->Reaction_DTNB TNB 5-Thio-2-nitrobenzoate (TNB) (Yellow Product) Reaction_DTNB->TNB Absorbance Measure Absorbance at 412 nm TNB->Absorbance Inhibition Calculate % Inhibition and IC50 Absorbance->Inhibition

Signaling Pathway of AChE Inhibition Assay

Conclusion

The selectivity profile of this compound is a key determinant of its clinical utility and favorable safety profile. Its potent antagonism of the dopamine D2 receptor, combined with moderate and selective inhibition of acetylcholinesterase, provides a dual mechanism for its prokinetic effects. Crucially, its lack of affinity for the 5-HT4 receptor distinguishes it from other prokinetic agents and is associated with a lower risk of cardiac side effects. The absence of significant interaction with other major receptor systems further underscores its targeted mechanism of action. This comprehensive assessment provides a valuable resource for researchers in the field of gastroenterology and drug development, highlighting the importance of receptor selectivity in optimizing therapeutic outcomes.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Itopride Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals working with Itopride Hydrochloride, a gastroprokinetic agent, understanding the proper disposal protocols is essential to protect both human health and the environment. This guide provides a comprehensive, step-by-step approach to the disposal of this compound, aligning with established safety and regulatory standards.

Regulatory Framework

In the United States, the disposal of pharmaceutical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and, for controlled substances, the Drug Enforcement Administration (DEA).[1][2][3] It is imperative to adhere to all federal, state, and local regulations concerning chemical waste management.[4][5]

Hazard Assessment

According to its Safety Data Sheet (SDS), this compound is generally considered non-hazardous for transport.[4] However, it is crucial to prevent its release into the environment as it can be very toxic to aquatic life with long-lasting effects.[4][6] Runoff from fire control or dilution water may also cause pollution.[4]

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is mandatory to wear appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

PPE CategorySpecification
Eye Protection Safety goggles with side-shields.[4]
Hand Protection Protective gloves.[4]
Body Protection Impervious clothing.[4]
Respiratory Protection Suitable respirator.[4]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound in a laboratory setting.

  • Segregation: Isolate this compound waste from other chemical waste streams to ensure proper handling and disposal.

  • Containerization:

    • Place solid this compound waste in a clearly labeled, sealed, and suitable container for chemical waste.

    • For solutions, absorb the liquid with an inert, non-combustible absorbent material such as diatomite or universal binders.[4][5]

  • Labeling:

    • Clearly label the waste container with "this compound Waste" and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.

  • Storage:

    • Store the sealed waste container in a cool, well-ventilated area, away from incompatible materials.[4]

  • Disposal:

    • Licensed Disposal Vendor: The primary and recommended method is to transfer the waste to a licensed hazardous material disposal company.[7][8] This ensures the compound is managed and disposed of in compliance with all regulations.

    • Incineration: An alternative is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[7] This should only be performed by trained personnel at a licensed facility.

    • Landfill: Non-hazardous pharmaceutical waste may be disposed of in a solid waste landfill, but this should be confirmed with local regulations and is generally a less preferred method.[9]

    • Do Not Sewer: Under no circumstances should this compound be disposed of down the drain.[4][9]

Spill Management Protocol

In the event of a spill, follow these steps to contain and clean the area effectively.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[4]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Keep the product away from drains and water courses.[4][5]

  • Absorption: For liquid spills, absorb the solution using a finely-powdered liquid-binding material.[4][5] For solid spills, carefully sweep up the material to avoid dust formation.[7]

  • Decontamination: Decontaminate the affected surfaces and equipment by scrubbing with alcohol.[4][5]

  • Collection and Disposal: Collect all contaminated materials (absorbent, cleaning supplies, etc.) in a suitable, sealed container for disposal as chemical waste, following the same protocol as for the primary compound.[4][7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Itopride_Disposal_Workflow cluster_prep Preparation cluster_containment Containment & Labeling cluster_disposal Disposal Path start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe segregate Segregate Waste ppe->segregate containerize Containerize in a Suitable, Sealed Container segregate->containerize label_waste Label Container Clearly containerize->label_waste store Store in a Cool, Well-Ventilated Area label_waste->store licensed_vendor Transfer to a Licensed Disposal Vendor store->licensed_vendor  Primary Route incinerate Incinerate at a Licensed Facility store->incinerate  Alternative Route end_dispose End: Compliant Disposal licensed_vendor->end_dispose incinerate->end_dispose

Caption: this compound Disposal Workflow.

Spill Response Workflow

This diagram outlines the procedural flow for managing an accidental spill of this compound.

Spill_Response_Workflow spill Spill Occurs evacuate Evacuate Area & Ensure Ventilation spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill (Prevent Spread) ppe->contain absorb Absorb/Sweep Up Material contain->absorb decontaminate Decontaminate Surfaces absorb->decontaminate collect Collect Contaminated Materials in a Sealed Container decontaminate->collect dispose Dispose as Chemical Waste collect->dispose end_spill End: Spill Managed dispose->end_spill

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Itopride Hydrochloride
Reactant of Route 2
Reactant of Route 2
Itopride Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.